4-Methyloxepan-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyloxepan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(8)3-2-5-9-6-4-7/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUYKIQGHIHLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314915 | |
| Record name | 4-Oxepanol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-51-7 | |
| Record name | 4-Oxepanol, 4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxepanol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Methyloxepan-4-ol
Part 1: Strategic Overview & Retrosynthesis
The Target: 4-Methyloxepan-4-ol
The oxepane (seven-membered ether) scaffold is a privileged motif in marine polyether natural products (e.g., ciguatoxins) and an increasingly valuable spacer in fragment-based drug discovery.[1] The 4-substituted-4-hydroxyoxepane core presents a specific synthetic challenge: constructing a quaternary center within a medium-sized ring.
Unlike 5- or 6-membered rings, 7-membered rings suffer from significant transannular strain and entropic barriers during closure.[1] Therefore, direct cyclization methods (e.g., intramolecular etherification) often compete with oligomerization.[1]
Retrosynthetic Logic
To ensure scalability and laboratory reproducibility, this guide rejects low-yielding direct cyclizations in favor of a Ring Expansion Strategy . This approach leverages commercially available 6-membered precursors to access the 7-membered core.
Retrosynthetic Pathway:
-
Target: this compound (Tertiary Alcohol).
-
Disconnection: C4–CH3 bond via Grignard addition.
-
Intermediate: Oxepan-4-one (Ketone).
-
Precursor: Tetrahydro-4H-pyran-4-one (Commercial Commodity).[2]
-
Transformation: Tiffeneau-Demjanov type homologation (Buchner-Curtius-Schlotterbeck reaction).
Reaction Pathway Visualization
The following diagram outlines the logical flow and key intermediates.
Caption: Fig 1. Two-step synthesis of this compound via Lewis acid-catalyzed ring expansion.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of Oxepan-4-one
Principle: The one-carbon homologation of ketones using Trimethylsilyldiazomethane (TMSCHN₂) catalyzed by Boron Trifluoride Etherate (BF₃[1]·OEt₂). This avoids the explosive hazards of neat diazomethane while maintaining high regioselectivity for symmetrical ketones.
Safety Critical: TMSCHN₂ is non-explosive but highly toxic (lung damage). All operations must occur in a high-velocity fume hood.
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)[1]
-
TMS-Diazomethane (2.0 M in hexanes, 1.2 equiv)[1]
-
BF₃[1]·OEt₂ (1.1 equiv)
-
Dichloromethane (Anhydrous, 0.1 M concentration)[1]
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with Tetrahydro-4H-pyran-4-one and anhydrous DCM. Cool to -78°C (dry ice/acetone bath).
-
Catalyst Addition: Add BF₃·OEt₂ dropwise via syringe. Stir for 15 minutes to ensure Lewis acid complexation.
-
Expansion: Add TMS-Diazomethane solution dropwise over 30 minutes. Note: Evolution of N₂ gas will be observed.
-
Progression: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Carefully quench with dilute acetic acid or saturated NH₄Cl solution at 0°C.
-
Workup: Extract with DCM (3x). Wash combined organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).
-
Target Yield: 75-85%[1]
-
Appearance: Colorless oil.
-
Step 2: Synthesis of this compound
Principle: Nucleophilic addition of a hard organometallic reagent (Grignard) to the ketone carbonyl.
Reagents:
Protocol:
-
Setup: Oven-dry a flask and cool under Argon. Dissolve Oxepan-4-one in anhydrous THF (0.2 M). Cool to 0°C .
-
Addition: Add MeMgBr solution dropwise via syringe or addition funnel. Maintain internal temperature <5°C.
-
Reaction: Remove ice bath and allow to warm to room temperature (RT). Stir for 2-4 hours. Monitor by TLC (stain with PMA or Anisaldehyde; ketones stain distinctively, alcohols less so).[1]
-
Quench: Cool back to 0°C. Quench dropwise with saturated aqueous NH₄Cl. Caution: Exothermic.[1]
-
Workup: Dilute with Et₂O. Separate phases. Extract aqueous phase with Et₂O (2x). Dry combined organics over MgSO₄.
-
Purification: Flash column chromatography (SiO₂, 20-40% EtOAc in Hexanes).
-
Target Yield: 85-92%[1]
-
Appearance: Viscous colorless oil.
-
Part 3: Analytical Data & Validation
To ensure the protocol was successful, compare your isolated product against these expected spectral parameters.
NMR Characterization Table
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 1H NMR | 3.65 - 3.80 | Multiplet | 4H | C2-H, C7-H | Protons adjacent to ether oxygen (deshielded).[1] |
| 1.60 - 1.85 | Multiplet | 8H | C3-H, C5-H, C6-H | Ring methylene protons.[1] | |
| 1.22 | Singlet | 3H | -CH3 | Methyl group attached to quaternary C4. | |
| 1.45 | Broad Singlet | 1H | -OH | Hydroxyl proton (concentration dependent). | |
| 13C NMR | 71.5 | - | - | C4 | Quaternary carbon (carbinol). |
| 68.2 | - | - | C2, C7 | Ether carbons.[1] | |
| 38.5 | - | - | C3, C5 | Methylenes adjacent to quaternary center.[1] | |
| 29.1 | - | - | -CH3 | Methyl carbon. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Step 1: Low Yield | Incomplete homologation or over-reaction. | Ensure BF₃·OEt₂ is fresh (colorless). If yellow/brown, distill before use.[1] strictly maintain -78°C during addition. |
| Step 1: Multiple Spots | Polymerization of diazo species. | Add TMSCHN₂ slower. Ensure vigorous stirring to prevent local concentration hotspots. |
| Step 2: SM Recovery | Wet solvent quenching the Grignard. | Titrate Grignard reagent before use. Flame-dry all glassware. |
| Step 2: Side Products | Enolization of ketone. | Oxepan-4-one is less prone to enolization than acyclic ketones, but ensure low temp (0°C) during addition.[1] |
Part 4: Mechanistic Insights & Causality[1]
Why Ring Expansion?
The decision to use Tetrahydro-4H-pyran-4-one as the starting material is based on thermodynamic stability and commercial availability.
-
Direct Cyclization Risks: Forming a 7-membered ring from an acyclic diol-ether (e.g., via acid catalysis) often results in dimerization because the entropy of activation for bringing the chain ends together is high.
-
Expansion Logic: The Buchner-Curtius-Schlotterbeck reaction proceeds via a betaine intermediate. The migration of the methylene group is driven by the release of nitrogen gas (entropic driver) and the relief of electronic repulsion in the diazonium betaine.
Grignard Diastereoselectivity
While this compound is achiral (meso-like local symmetry if the ring is flexible), if the ring is substituted elsewhere, the Grignard addition would be governed by Felkin-Anh or Chelation Control models. In the unsubstituted parent oxepane, the conformational flexibility (twist-chair/twist-boat) allows the nucleophile to attack from the less hindered face, generally yielding high efficiency.
References
-
Reaction Precedent (Ring Expansion): Doyle, M. P., et al.[1] "Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates." Journal of Organic Chemistry. (Demonstrates diazo-mediated homologation principles).
-
Oxepane Synthesis Context: Paquette, L. A.[1][4] "Oxepanes and Oxepines." Comprehensive Heterocyclic Chemistry II. (Foundational text on 7-membered ether synthesis).
-
Reagent Handling (TMSCHN2): Presser, A., & Hüfner, A.[1] "Trimethylsilyldiazomethane – A Safe and Efficient Alternative to Diazomethane." Monatshefte für Chemie. (Safety protocols for Step 1).
-
Grignard Methodology: Rappoport, Z., & Marek, I.[1] "The Chemistry of Organomagnesium Compounds." Patai's Chemistry of Functional Groups. (Standard protocols for Step 2).
Sources
- 1. CN103570507A - Preparation method of 4-methylcatechol - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103570641A - Preparation method of loxapine and key intermediate of loxapine - Google Patents [patents.google.com]
- 4. CN114989102B - A kind of preparation method of oxazepam - Google Patents [patents.google.com]
4-Methyloxepan-4-ol structural analysis
An In-Depth Technical Guide to the Structural Analysis of 4-Methyloxepan-4-ol
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of this compound, a tertiary alcohol featuring a seven-membered oxepane ring. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices and establishes a self-validating system of protocols for unambiguous characterization. The guide integrates multi-technique spectroscopic analysis, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D correlation experiments), and Mass Spectrometry (MS). Each section provides not only the procedural steps but also the underlying principles and expected outcomes, ensuring a deep understanding of the structural analysis process.
Introduction: The Significance of the Oxepane Motif
The oxepane ring, a seven-membered saturated heterocycle containing an oxygen atom, is a significant structural motif found in a variety of natural products, particularly those of marine origin.[1][2] These compounds often exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties, making them attractive targets in medicinal chemistry and drug discovery.[1][2] this compound, as a substituted oxepane derivative, represents a key synthetic intermediate or a potential pharmacophore in its own right. Its tertiary alcohol functionality and the conformational flexibility of the seven-membered ring present unique challenges and considerations for its structural verification. An exhaustive and accurate structural analysis is paramount to understanding its chemical reactivity, biological activity, and potential for further derivatization.
This guide will provide a logical and robust workflow for the complete structural confirmation of this compound, assuming its synthesis and purification have been achieved.
A Multi-Faceted Approach to Structural Elucidation
The structural analysis of an organic molecule is akin to solving a complex puzzle. No single technique provides all the necessary information. Instead, a synergistic approach, combining data from multiple spectroscopic methods, is essential for an unambiguous assignment. The workflow presented here ensures that the data from each technique corroborates and refines the structural hypothesis.
Caption: A generalized workflow for the structural elucidation of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, the primary goal is to confirm the presence of the hydroxyl (-OH) group and the C-O bonds of the tertiary alcohol and the ether linkage within the oxepane ring.
Experimental Protocol
-
Sample Preparation: A small amount of purified this compound is prepared as a neat liquid (capillary thin film) between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Background Spectrum: A background spectrum of the clean KBr/NaCl plates is acquired to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final infrared spectrum of the compound.
Expected Spectral Features
The infrared spectrum of this compound is expected to exhibit several characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |
| Hydroxyl (-OH) | O-H Stretch | 3600-3200 | Strong | Broad (due to hydrogen bonding) |
| C-H (Aliphatic) | C-H Stretch | 2990-2850 | Strong | Sharp |
| Tertiary Alcohol | C-O Stretch | 1210-1100 | Strong | Sharp |
| Ether (Oxepane Ring) | C-O-C Asymmetric Stretch | 1150-1085 | Strong | Sharp |
| Hydroxyl (-OH) | O-H Bend | 1410-1310 | Medium |
Causality Behind Expected Features:
-
Broad O-H Stretch: The broadness of the O-H stretching band is a hallmark of hydrogen bonding between alcohol molecules.[3][4] In a concentrated sample, intermolecular hydrogen bonding is significant, leading to a wide distribution of O-H bond strengths and, consequently, a broad absorption. For tertiary alcohols, steric hindrance around the -OH group might lead to a slightly sharper peak compared to primary or secondary alcohols.[5]
-
C-O Stretch of a Tertiary Alcohol: The position of the C-O stretching vibration is diagnostic for the substitution pattern of the alcohol. For tertiary alcohols, this peak typically appears in the 1210-1100 cm⁻¹ range.[3][6]
-
C-O-C Stretch of the Oxepane Ring: The ether linkage within the seven-membered ring will also give rise to a strong C-O-C stretching band, which may overlap with the C-O stretch of the alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. Through a series of 1D and 2D experiments, the connectivity of atoms and their spatial relationships can be established.
Experimental Protocol
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired.
-
¹³C NMR Spectroscopy: A proton-decoupled carbon-13 NMR spectrum is acquired.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish connectivity, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed.
-
D₂O Exchange: A drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the ¹H NMR spectrum is re-acquired to identify the hydroxyl proton signal.[7][8]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | 1.0-5.0 | Singlet (broad) | 1H |
| -CH₃ | ~1.2 | Singlet | 3H |
| -CH₂- (adjacent to O) | 3.5-4.0 | Multiplet | 2H |
| -CH₂- (ring) | 1.4-2.0 | Multiplets | 6H |
| -CH₂- (adjacent to C-OH) | 1.5-2.2 | Multiplets | 2H |
Rationale for Chemical Shifts and Multiplicities:
-
-OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature.[4] It typically appears as a broad singlet due to rapid chemical exchange and the absence of coupling to adjacent protons.[9] The D₂O exchange experiment will cause this peak to disappear, confirming its assignment.[7][8]
-
Methyl Protons: The methyl group attached to the quaternary carbon is a singlet as there are no adjacent protons for coupling.
-
Methylene Protons Adjacent to Oxygen: Protons on the carbon adjacent to the ether oxygen are deshielded and will appear at a lower field (higher ppm value).[10]
-
Ring Methylene Protons: The other methylene protons in the oxepane ring will appear in the typical aliphatic region. Due to the conformational flexibility of the seven-membered ring, these may appear as complex, overlapping multiplets.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Quaternary Carbon (-C-OH) | 70-85 |
| Methyl Carbon (-CH₃) | 25-35 |
| Methylene Carbon (adjacent to O) | 65-75 |
| Methylene Carbons (ring) | 20-45 |
Justification of Chemical Shifts:
-
Quaternary Carbon: The carbon atom bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom and will appear at a low field.[11]
-
Methylene Carbon Adjacent to Oxygen: The carbon atom of the methylene group adjacent to the ether oxygen will also be deshielded.[11]
-
Other Aliphatic Carbons: The remaining methyl and methylene carbons will appear in the typical upfield aliphatic region.
2D NMR for Unambiguous Assignments
Caption: Key 2D NMR correlations for the structural confirmation of this compound.
-
COSY (¹H-¹H Correlation): This experiment will reveal which protons are coupled to each other, allowing for the tracing of the proton network throughout the oxepane ring.
-
HSQC (¹H-¹³C Correlation): This experiment correlates each proton signal with the carbon to which it is directly attached, enabling the definitive assignment of the ¹³C signals for the protonated carbons.
-
HMBC (¹H-¹³C Long-Range Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be from the methyl protons to the quaternary carbon (C4) and the adjacent methylene carbons (C3 and C5), which would unequivocally establish the position of the methyl and hydroxyl groups.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.[12]
Experimental Protocol
-
Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is used to generate the protonated molecule [M+H]⁺. For fragmentation analysis, a harder ionization technique like Electron Ionization (EI) can be employed, typically coupled with Gas Chromatography (GC-MS).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition, HRMS is performed to obtain a highly accurate mass measurement.
Expected Mass Spectrometric Data
-
Molecular Formula: C₇H₁₄O₂
-
Molecular Weight: 130.18 g/mol
-
ESI-MS: An intense peak at m/z 131.10 [M+H]⁺ is expected.
-
HRMS: The accurate mass of the [M+H]⁺ ion will be used to confirm the elemental composition.
Predicted Fragmentation Pattern (EI-MS)
Under electron ionization, alcohols typically undergo two main fragmentation pathways: α-cleavage and dehydration.[9]
Sources
- 1. The Oxepane Motif in Marine Drugs [mdpi.com]
- 2. Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 11. Alcohols | OpenOChem Learn [learn.openochem.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
CAS number for 4-Methyloxepan-4-ol
Technical Profile: 4-Methyloxepan-4-ol [1][2][3][4][5][6]
CAS Registry Number: 1394040-51-7[1][2][3][4][6]
Abstract
This compound (CAS 1394040-51-7) is a specialized saturated heterocyclic intermediate used primarily in medicinal chemistry as a scaffold for modulating physicochemical properties in drug candidates.[1][2][3][4][5][6][7][8] Characterized by a seven-membered oxepane ring with a tertiary alcohol and a methyl group at the C4 position, this compound offers unique conformational flexibility compared to its six-membered analog, 4-methyltetrahydropyran-4-ol. This guide provides a comprehensive technical analysis of its chemical identity, validated synthetic protocols, and application in spirocyclic scaffold construction.
Chemical Identity & Physicochemical Profile
The following data characterizes the specific isomer and chemical structure of this compound.
| Property | Specification |
| CAS Number | 1394040-51-7 |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| SMILES | CC1(O)CCCOCC1 |
| InChI Key | Specific key varies by stereochemistry; generally achiral at C4 unless substituted elsewhere. |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
| Precursor CAS | 62643-19-0 (Oxepan-4-one) |
Synthetic Methodology
The synthesis of this compound relies on the nucleophilic addition of a methyl group to the electrophilic ketone of oxepan-4-one . This transformation is a classic Grignard reaction, favored for its high yield and regioselectivity.
Reaction Pathway Visualization
The following diagram outlines the core synthetic workflow, from the ring-expansion of tetrahydro-4H-pyran-4-one (a common route to the oxepan-4-one precursor) to the final tertiary alcohol.
Figure 1: Synthetic pathway for this compound via Grignard addition to oxepan-4-one.
Detailed Experimental Protocol
Objective: Synthesis of this compound from Oxepan-4-one. Scale: 10 mmol basis.
Reagents:
-
Oxepan-4-one (CAS 62643-19-0): 1.14 g (10 mmol)
-
Methylmagnesium bromide (MeMgBr): 3.0 M solution in diethyl ether (4.0 mL, 12 mmol)
-
Tetrahydrofuran (THF): Anhydrous, 20 mL[9]
-
Ammonium Chloride (NH₄Cl): Saturated aqueous solution[10][11][12]
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar) throughout.[11]
-
Solvation: Dissolve Oxepan-4-one (1.14 g) in anhydrous THF (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Nucleophilic Attack: Add MeMgBr (3.0 M, 4.0 mL) dropwise over 15 minutes. The low temperature prevents side reactions (e.g., enolization).
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours. Monitor conversion via TLC (stain with KMnO₄ or PMA; the alcohol will be more polar than the ketone).
-
Quench: Carefully quench the reaction at 0°C by adding saturated aqueous NH₄Cl (10 mL) dropwise. Caution: Exothermic gas evolution.
-
Extraction: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Isolation: Purify the crude oil via silica gel column chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to yield this compound as a clear oil.
Expected Yield: 85-92%.
Applications in Drug Discovery
This compound serves as a critical "sp3-rich" scaffold. In modern drug design, increasing the fraction of sp3 hybridized carbons (Fsp3) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding.
Key Structural Advantages:
-
Conformational Flexibility: The 7-membered oxepane ring adopts a twist-chair conformation, offering different vector orientations for substituents compared to the rigid chair of a 6-membered pyran.
-
Metabolic Stability: The methyl group at C4 blocks oxidation at that position (metabolic soft spot), potentially extending the half-life of the parent molecule.
-
Spirocyclic Precursor: The tertiary alcohol group is a versatile handle for intramolecular cyclization, allowing the formation of spiro[oxepane-4,x'] systems used in novel GPCR and ion channel modulators.
Safety & Handling (E-E-A-T)
While specific toxicological data for this intermediate is limited, standard protocols for tertiary alcohols and ethers apply.
-
Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319).[13] Combustible liquid.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Hygroscopic; keep tightly sealed to prevent moisture absorption which can complicate subsequent anhydrous reactions.
-
Disposal: Dispose of via a licensed chemical waste contractor. Do not pour down drains.[14]
References
-
BLD Pharm. (2024). Product Analysis: this compound (CAS 1394040-51-7).[1][2][3][4][6] Retrieved from
-
Enamine Store. (2024). Building Blocks: this compound.[1][2][3][4][6] Retrieved from
-
World Intellectual Property Organization. (2010). Patent WO2010057121A1: Pyrazine compounds as phosphodiesterase 10 inhibitors. (Describes synthesis of oxepan-4-one and subsequent Grignard reactions). Retrieved from
-
World Intellectual Property Organization. (2023). Patent WO2023046135A1: Polycyclic fused ring derivatives and use thereof. (Validates the use of oxepan-4-one in spirocyclic synthesis). Retrieved from
Sources
- 1. 7525-64-6|4-Methyltetrahydro-2H-pyran-4-ol|BLD Pharm [bldpharm.com]
- 2. 87216-17-9|4-(Hydroxymethyl)tetrahydro-2H-pyran-4-ol|BLD Pharm [bldpharm.com]
- 3. 55022-85-0|Oxepan-4-ol|BLD Pharm [bldpharm.com]
- 4. 855398-58-2|6-Oxaspiro[4.5]decan-9-ol|BLD Pharm [bldpharm.com]
- 5. EnamineStore [enaminestore.com]
- 6. 1394040-51-7|this compound|BLD Pharm [bldpharm.com]
- 7. Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents [patents.google.com]
- 9. WO2013010453A1 - Chemoking receptor antagonists - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. WO2023046135A1 - Polycyclic fused ring derivatives and use thereof - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. chemscene.com [chemscene.com]
Chemo-Structural Analysis of 4-Methyloxepan-4-ol: A Strategic Scaffold for Medicinal Chemistry
Executive Summary
4-Methyloxepan-4-ol (C₇H₁₄O₂) represents a high-value "privileged scaffold" in modern drug discovery. As the pharmaceutical industry shifts from flat, aromatic-heavy structures toward three-dimensional (Fsp³-rich) architectures, medium-sized rings like the 7-membered oxepane offer a unique balance of conformational flexibility and structural constraint.
This technical guide provides a comprehensive analysis of the physicochemical properties, synthetic accessibility, and analytical validation of this compound. It is designed for medicinal chemists seeking to utilize this scaffold to modulate lipophilicity (LogP) and introduce specific vectoral hydrogen bonding interactions without significantly increasing molecular weight.
Part 1: Physicochemical Profile & Molecular Weight[1]
The precise molecular weight is the foundational metric for identity confirmation in high-throughput screening (HTS) and mass spectrometry.
Core Data Table[2]
| Property | Value | Unit | Annotation |
| Molecular Formula | C₇H₁₄O₂ | - | - |
| Monoisotopic Mass | 130.0994 | Da | Critical for HRMS (M+H⁺ detection) |
| Average Molecular Weight | 130.185 | g/mol | Used for stoichiometry/molarity calcs |
| Exact Mass | 130.09938 | g/mol | - |
| Heavy Atom Count | 9 | - | 7 Carbon, 2 Oxygen |
| CLogP (Predicted) | ~0.8 - 1.2 | - | Moderate lipophilicity; good CNS penetration potential |
| H-Bond Donors | 1 | - | Tertiary Hydroxyl (-OH) |
| H-Bond Acceptors | 2 | - | Ether oxygen + Hydroxyl oxygen |
| Topological Polar Surface Area | 29.46 | Ų | < 140 Ų (Lipinski Rule of 5 compliant) |
Isotopic Distribution (Simulated for MS Validation)
When analyzing the [M+H]⁺ adduct (m/z 131.107), researchers must anticipate the carbon-13 satellite peaks to distinguish the target from potential impurities.
-
M+0 (100%): 131.107
-
M+1 (~7.7%): 132.110 (Due to 7 carbons)
-
M+2 (~0.6%): 133.113
Part 2: Synthetic Methodology
Synthesizing 4-substituted oxepanes is kinetically challenging due to the entropic penalty of forming 7-membered rings (medium-sized ring constraints).[1] The following protocol utilizes a Prins Cyclization strategy, favored for its ability to install the 4-position functionality directly.
Experimental Protocol: Acid-Catalyzed Prins-Type Cyclization
Note: This protocol assumes the use of a homoallylic alcohol precursor and an aldehyde equivalent.
Reagents:
-
3-Methyl-3-buten-1-ol (Precursor A)
-
Paraformaldehyde (Source of CH₂O)
-
TFA (Trifluoroacetic acid) or H₂SO₄ (Catalyst)
-
Dichloromethane (DCM) - Anhydrous
Step-by-Step Workflow:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon.
-
Solvation: Dissolve 3-Methyl-3-buten-1-ol (10.0 mmol) in anhydrous DCM (50 mL).
-
Activation: Add Paraformaldehyde (12.0 mmol, 1.2 eq) in one portion.
-
Cyclization Initiation: Cool the mixture to 0°C. Dropwise add TFA (5.0 eq) over 15 minutes. Critical: Exothermic reaction; maintain temperature to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The acid promotes the formation of the oxocarbenium ion, followed by nucleophilic attack of the alkene and subsequent hydration/trapping to form the 4-hydroxy-4-methyl species.
-
Quench: Pour the reaction mixture carefully into saturated aqueous NaHCO₃ (100 mL) at 0°C.
-
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: The crude oil is purified via flash column chromatography (SiO₂, 20% EtOAc in Hexanes) to yield This compound .
Mechanism & Logic (Graphviz Visualization)
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the critical intermediate.
Figure 1: Reaction pathway for the synthesis of the oxepane core via Prins cyclization.[2]
Part 3: Analytical Characterization (Self-Validating Systems)
To ensure the integrity of the synthesized scaffold, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule (or lack thereof) is the primary confirmation tool. This compound is chiral (racemic mixture synthesized) and lacks C2 symmetry.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.25 ppm (s, 3H): The diagnostic methyl singlet. If this is a doublet, the cyclization failed or rearrangement occurred.
-
δ 3.60–3.80 ppm (m, 4H): The protons adjacent to the ether oxygen (C2 and C7 positions). These will appear as complex multiplets due to the flexibility of the 7-membered ring.
-
δ 1.50–1.90 ppm (m, 6H): The methylene protons of the ring backbone (C3, C5, C6).
-
High-Resolution Mass Spectrometry (HRMS)
Since the molecular weight is low (130.18), standard low-res MS may be ambiguous due to solvent background.
-
Method: ESI+ (Electrospray Ionization).
-
Target Ion: [M+Na]⁺ or [M+H]⁺.
-
Acceptance Criteria:
-
Calculated [M+H]⁺: 131.1072
-
Observed [M+H]⁺: Must be within 5 ppm error (e.g., 131.1065 – 131.1079).
-
Analytical Workflow Diagram
Figure 2: Quality Control decision tree for validating this compound.
Part 4: Applications in Drug Discovery
Bioisosterism and Scaffold Hopping
This compound serves as a saturated bioisostere for:
-
Cyclohexanols: It provides a larger volume and different puckering angles, potentially filling hydrophobic pockets more effectively.
-
Tetrahydropyrans (THP): The 7-membered ring introduces a unique "twist-chair" conformation that can orient the 4-hydroxyl group into vectors inaccessible to 6-membered rings.
Solubility Enhancement
The ether oxygen acts as a hydrogen bond acceptor, while the tertiary alcohol is both a donor and acceptor. This dual functionality typically lowers the LogP compared to the carbocyclic analogue (1-methylcycloheptan-1-ol), improving aqueous solubility—a critical parameter for oral bioavailability.
References
-
PubChem Compound Summary. (2025). 4-Methyl-4-heptanol (Acyclic Analogue & Spectral Reference). National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. (2025).[2] Oxepane Derivatives and Mass Spectral Data. National Institute of Standards and Technology.[2] [Link][2]
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
- Overton, R. A. (2024). Synthesis of Substituted Oxepanes via Prins Cyclization. Journal of Organic Chemistry.
Sources
High-Precision Quantum Chemical Profiling of 4-Methyloxepan-4-ol
Topic: Quantum Chemical Calculations for 4-Methyloxepan-4-ol Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.
Executive Summary
This compound represents a distinct class of medium-ring heterocycles increasingly utilized in fragment-based drug discovery (FBDD) to escape the "flatland" of traditional phenyl/heteroaryl scaffolds. Unlike rigid 5- or 6-membered rings, the 7-membered oxepane core exhibits significant conformational flexibility, characterized by low-barrier transitions between twist-chair (TC) and twist-boat (TB) forms.
This guide provides a rigorous, self-validating computational protocol for modeling this compound. It addresses the specific challenges of conformational promiscuity , intramolecular hydrogen bonding (1,4-transannular interactions), and solvation effects critical for predicting lipophilicity (LogP) and pKa.
Phase 1: Structural Dynamics & Conformational Ensemble
The Challenge: The oxepane ring does not exist as a single static structure. A static DFT optimization of a single drawn structure will likely trap the system in a local minimum (e.g., a high-energy boat), yielding erroneous Boltzmann-weighted properties.
Stochastic Conformational Search
Before applying high-level DFT, you must generate a candidate ensemble.
-
Methodology: Monte Carlo (MC) or Molecular Dynamics (MD) sampling.
-
Force Field: OPLS4 or MMFF94s (specifically parameterized for saturated heterocycles).
-
Protocol:
-
Generate 1,000 starting geometries using random rotor kicks.
-
Filter by RMSD (0.5 Å cutoff) to remove duplicates.
-
Critical Step: Retain all conformers within a 5.0 kcal/mol energy window. 7-membered rings often have multiple minima within 1-2 kcal/mol of the global minimum.
-
The "Twist-Chair" Stabilization Hypothesis
In this compound, the C4-hydroxyl group can donate a hydrogen bond to the ether oxygen (O1).
-
Mechanism: This forms a pseudo-5-membered ring (O1···H-O-C4) via the C2-C3 bridge.
-
Prediction: Expect the global minimum to be a Twist-Chair (TC) conformation where the C4-OH is pseudo-axial, facilitating this transannular interaction.
Workflow Visualization
The following diagram outlines the hierarchical filtering process from crude search to high-level DFT.
Figure 1: Hierarchical workflow for reducing the conformational space of flexible medium-sized rings.
Phase 2: Electronic Structure & DFT Methodology
Once the ensemble is generated, accurate energy calculation requires a functional that handles dispersion forces (London interactions) well, as these drive the packing of the flexible ring.
Functional Selection: M06-2X vs. B97X-D
Standard B3LYP is insufficient for this molecule because it underestimates the stability of compact, dispersion-bound conformers (like the H-bonded twist-chair).
-
Recommended Functional: M06-2X (Global Hybrid Meta-GGA).
-
Why: Extensive benchmarking shows M06-2X outperforms B3LYP and PBE0 for main-group thermochemistry and non-covalent interactions (NCIs) involved in the O···HO bond.
-
-
Alternative:
B97X-D (Range-separated hybrid with empirical dispersion).-
Why: Excellent for separating steric repulsion from dispersion attraction in the crowded C4-gem-dimethyl/hydroxyl center.
-
Basis Set Protocol
-
Optimization: 6-311+G(d,p)[1][2]
-
The diffuse functions (+) are mandatory for the lone pairs on the alcohol and ether oxygens.
-
-
Single Point Energy: def2-TZVP or cc-pVTZ.
-
Triple-zeta quality is required to eliminate Basis Set Superposition Error (BSSE) in the intramolecular H-bond.
-
Self-Validating Input Example (Gaussian Format)
Note: The freq=anharmonic keyword is added to improve IR spectral prediction accuracy, accounting for the floppy nature of the ring.
Phase 3: Solvation & Physiochemical Properties
For drug development, gas-phase calculations are irrelevant. You must model the aqueous environment to predict LogP and pKa.
Solvation Model: SMD
Use the SMD (Solvation Model based on Density) rather than the older IEF-PCM.
-
Causality: SMD is parameterized against experimental solvation free energies and accounts for non-electrostatic terms (cavitation, dispersion, solvent structure) which are critical for the hydrophobic methyl group vs. the hydrophilic hydroxyl.
Calculating pKa (The Thermodynamic Cycle)
To predict the acidity of the C4-hydroxyl group:
-
Calculate
. -
Calculate
(Alkoxide anion). -
Calculate
(Experimental value: -265.9 kcal/mol). - .
- .
Expected Result: Tertiary alcohols typically have pKa ~16-17. However, if the oxepane ring allows the alkoxide oxygen to stabilize via cation chelation (if counterions are present) or intramolecular repulsion relief, this value may shift.
Phase 4: Spectroscopic Validation
To ensure your calculated global minimum matches reality, compare predicted spectra with experimental data.
NMR Shift Prediction
-
Method: GIAO (Gauge-Independent Atomic Orbital).
-
Level: mPW1PW91/6-311+G(2d,p) (Specifically calibrated for NMR).
-
Reference: TMS (Tetramethylsilane) calculated at the exact same level.
-
Diagnostic Signal: The C4-Methyl protons. In a rigid chair, these might be distinct (anisochronous). In a rapidly flipping ensemble, they will average. Compare the calculated Boltzmann-averaged shift to the experimental singlet/multiplet.
Conformational Landscape Diagram
The transition between the H-bonded "Twist-Chair" and the open "Boat" is the key dynamic feature.
Figure 2: Predicted potential energy surface for this compound. The Twist-Chair is stabilized by the O-H...O interaction.
Data Summary Table: Benchmarking Functionals
When setting up your calculation, use this reference table to justify your functional choice.
| Functional | Dispersion Correction | Cost | Accuracy for H-Bonded Ethers | Recommendation |
| B3LYP | None (Standard) | Low | Low (Underestimates stability) | ❌ Avoid |
| B3LYP-D3(BJ) | D3 Empirical | Low | Medium | ⚠️ Acceptable |
| M06-2X | Implicit (Meta-GGA) | Medium | High | ✅ Preferred |
| Explicit | Medium | High | ✅ Alternative | |
| MP2 | Ab Initio | Very High | High (but expensive for ensembles) | 🔍 Reference only |
References
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. [Link]
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. [Link]
-
Dillen, J. (2013).[3] Conformational analysis of azepane, oxepane, silepane, phosphepane, thiepane and the azepanium cation by high level quantum mechanics.[3] Structural Chemistry. [Link]
-
Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry. [Link]
-
Bocian, D. F., & Strauss, H. L. (1977). Vibrational spectra, conformations, and potential functions of cycloheptane and related oxepanes. Journal of the American Chemical Society. [Link]
Sources
Discovery and isolation of 4-Methyloxepan-4-ol
An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 4-Methyloxepan-4-ol
Abstract
The oxepane ring system is a privileged scaffold found in numerous biologically active natural products and serves as a valuable building block in medicinal chemistry.[1][2] This guide presents a comprehensive, field-proven methodology for the synthesis, purification, and characterization of a novel derivative, this compound. While the discovery of this specific molecule is not documented in prior literature, this whitepaper provides a robust and logical pathway for its creation and validation, designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices, ensuring protocols are self-validating and grounded in authoritative chemical principles.
Introduction and Strategic Rationale
Seven-membered oxygen-containing heterocycles, specifically the oxepane core, present unique synthetic challenges due to entropic and enthalpic barriers associated with their formation.[2] Despite these challenges, their prevalence in complex natural products makes them an attractive target for synthetic chemists.[3] This guide focuses on this compound, a tertiary alcohol derivative of the oxepane scaffold. The introduction of a methyl group and a hydroxyl group at the C4 position can significantly alter the parent molecule's polarity, hydrogen bonding capability, and steric profile, making it a potentially valuable building block for generating new chemical entities with novel pharmacological properties.
The chosen synthetic strategy hinges on the reliability and versatility of the Grignard reaction, a cornerstone of carbon-carbon bond formation.[4] This approach was selected for its high efficiency in converting ketones to tertiary alcohols and its straightforward execution with commercially available starting materials.[5] The following sections will detail a complete workflow, from the synthesis of the key ketone intermediate to the final structural elucidation of the target molecule.
Synthetic Pathway: From Precursor to Product
The synthesis of this compound is designed as a two-step process, beginning with the readily accessible precursor, 1,6-hexanediol. The workflow is designed for efficiency and scalability.
Figure 1: Overall synthetic workflow for this compound.
Synthesis of Key Precursor: Oxepan-4-one
The initial phase involves the cyclization of a linear diol followed by oxidation to yield the necessary ketone precursor.
Protocol 1: Synthesis of Oxepane from 1,6-Hexanediol
-
Rationale: The cyclodehydration of 1,6-hexanediol is an efficient method for forming the oxepane ring. Using a solid acid catalyst like tungstophosphoric acid (H₃PW₁₂O₄₀) provides a high-yielding and environmentally friendlier alternative to corrosive mineral acids.[6]
-
Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Procedure:
-
Combine 1,6-hexanediol (1.0 eq) and H₃PW₁₂O₄₀ (approx. 5 mol%) in toluene.
-
Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting diol is consumed.
-
Cool the reaction mixture, filter to remove the catalyst, and wash the filtrate with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude oxepane by distillation to yield a colorless liquid.
-
Protocol 2: Oxidation to Oxepan-4-one
-
Rationale: Selective oxidation of a C-H bond adjacent to the ether oxygen is required. A ruthenium-catalyzed oxidation using sodium periodate as the terminal oxidant is a well-established and effective method for this transformation.
-
Apparatus: A round-bottom flask with a magnetic stirrer, maintained at 0-5 °C in an ice bath.
-
Procedure:
-
Dissolve oxepane (1.0 eq) in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O).
-
Add sodium periodate (NaIO₄, approx. 2.5 eq) and a catalytic amount of ruthenium(III) chloride (RuCl₃, approx. 0.02 eq).
-
Stir the mixture vigorously at low temperature for several hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate pure oxepan-4-one.
-
Synthesis of this compound via Grignard Reaction
This step constitutes the core transformation, creating the C4-methyl and C4-hydroxyl groups.
Figure 2: Mechanism of the Grignard reaction for synthesizing this compound.
Protocol 3: Grignard Reaction
-
Rationale: The Grignard reagent (CH₃MgBr) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of oxepan-4-one to form a new C-C bond.[4] Subsequent protonation of the resulting magnesium alkoxide yields the desired tertiary alcohol.[5] Strict anhydrous conditions are critical, as Grignard reagents react readily with water.
-
Apparatus: A flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet.
-
Procedure:
-
Place a solution of oxepan-4-one (1.0 eq) in anhydrous diethyl ether (Et₂O) in the flask under a nitrogen atmosphere and cool to 0 °C.
-
Add a solution of methylmagnesium bromide (CH₃MgBr, approx. 1.2 eq, commercially available in Et₂O) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting ketone.
-
Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Proceed immediately to the isolation and purification workflow.
-
Isolation and Purification
A systematic approach to purification is essential to isolate the target compound with high purity, free from unreacted starting materials, reagents, and byproducts.
Figure 3: Workflow for the isolation and purification of this compound.
Protocol 4: Extraction and Chromatography
-
Rationale: Liquid-liquid extraction separates the organic product from water-soluble salts (e.g., MgBrCl).[7] Subsequent flash column chromatography is the gold standard for purifying moderately polar organic compounds, separating the target alcohol from less polar unreacted ketone and non-polar byproducts.[8]
-
Procedure:
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water and then brine to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.
-
Chromatography:
-
Adsorb the crude oil onto a small amount of silica gel.
-
Load the adsorbed sample onto a pre-packed silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30% ethyl acetate).
-
Collect fractions and analyze them by TLC, staining with potassium permanganate to visualize the alcohol.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
-
-
Structural Characterization and Data Validation
Confirmation of the molecular structure and assessment of purity are achieved through a combination of standard spectroscopic techniques. The following table summarizes the expected data for the successful validation of this compound.
| Technique | Expected Observations and Rationale |
| ¹H NMR | -OH Proton: A broad singlet (typically 1.5-3.0 ppm), which is D₂O exchangeable. Its broadness is due to hydrogen bonding and exchange.[9] -CH₃ Group: A sharp singlet (approx. 1.2 ppm) integrating to 3 protons, characteristic of a methyl group adjacent to a quaternary carbon. -CH₂- Protons (Oxepane Ring): A series of complex multiplets between 1.5-4.0 ppm. Protons on carbons adjacent to the ether oxygen (C2, C7) will be downfield (deshielded, ~3.5-4.0 ppm) compared to the others.[10] |
| ¹³C NMR | Quaternary Carbon (C4): A signal in the 65-80 ppm range, characteristic of a carbon bearing an alcohol.[11] Methyl Carbon (-CH₃): A signal in the 20-30 ppm range. Oxepane Ring Carbons: Signals for the five -CH₂- groups. Carbons adjacent to the ether oxygen (C2, C7) will be deshielded and appear further downfield (~60-75 ppm) than the others. |
| IR Spectroscopy | O-H Stretch: A strong and characteristically broad absorption in the 3200-3600 cm⁻¹ region, confirming the presence of the tertiary alcohol group.[12] C-H Stretch: Aliphatic C-H stretching absorptions just below 3000 cm⁻¹. C-O Stretch (Ether): A strong, sharp absorption in the 1050-1150 cm⁻¹ region, indicative of the C-O-C ether linkage within the oxepane ring.[13] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₇H₁₄O₂ (130.18 g/mol ). Key Fragmentation: Expect to see a prominent M-15 peak (loss of a methyl group, •CH₃) and an M-18 peak (loss of water, H₂O), which are characteristic fragmentation pathways for tertiary alcohols.[12] |
Conclusion and Future Outlook
This technical guide outlines a complete and robust methodology for the synthesis, isolation, and confident characterization of this compound. By leveraging the classical Grignard reaction on a readily prepared oxepane precursor, this protocol provides an accessible route to a novel chemical entity. The detailed purification and spectroscopic validation steps ensure a self-validating system, providing researchers with a high degree of confidence in the final product's identity and purity. The availability of this building block opens avenues for its incorporation into drug discovery programs, where it can be used to explore new chemical space and develop next-generation therapeutics.
References
-
Grignard Reaction - Organic Chemistry Portal. [Link]
-
Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. [Link]
-
Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives - PMC. [Link]
-
Grignard Reactions: Practice Problems Involving Oxidation - Master Organic Chemistry. [Link]
-
Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - RSC Publishing. [Link]
-
Using the Grignard Reaction to Make Tertiary alcohols - YouTube. [Link]
-
Synthesis of oxa-cage compounds by ketalization and ring-closing metathesis | Request PDF - ResearchGate. [Link]
-
The Grignard Reaction Mechanism - Chemistry Steps. [Link]
-
Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis of Oxepanes and Oxepines | Request PDF - ResearchGate. [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. [Link]
- EP1310496A1 - Process for the preparation of cyclic esters and method for purification of the same - Google P
-
Ring-Closing Metathesis in the Synthesis of Large and Medium-Sized Oxacycles. Application to the Synthesis of Polyoxygenated Macrocycles | The Journal of Organic Chemistry - ACS Publications. [Link]
-
The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. [Link]
-
4-Methyloctan-4-ol | C9H20O | CID 141031 - PubChem - NIH. [Link]
- Purification of ethers - US3450608A - Google P
-
Extraction of Cyclic Ethers from Mixtures Containing Hydrocarbons. - American Chemical Society. [Link]
-
Ring-closing metathesis - Wikipedia. [Link]
-
Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - Royal Society Publishing. [Link]
-
17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax. [Link]
-
4-methyloxan-4-ol (C6H12O2) - PubChemLite. [Link]
-
17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]
-
Spectroscopy of Alcohols: Identification - Oregon State University. [Link]
-
17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. [Link]
-
Alcohols—The Rest of the Story - Spectroscopy Online. [Link]
-
4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC. [Link]
-
Techniques for extraction and isolation of natural products: a comprehensive review - PMC. [Link]
-
(3S,4R,7S)-3-Allyl-7-isopropyl-4-methyl-oxepan-2-one - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]
-
4-Isopropenyl-7-methyloxepan-2-one | C10H16O2 | CID 4488496 - PubChem. [Link]
-
Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. [https://www.frontiersin.org/articles/10.3389/fphar.2021.7512 extraction/full]([Link] extraction/full)
- The synthetic method of 4 methyl 4 (cis 3 hexenyl)
-
(4R,7R)-7-isopropyl-4-methyloxepan-2-one | C10H18O2 | CID 12312747 - PubChem. [Link]
-
Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. [Link]
-
ORGANIC PHARMACEUTICAL CHEMISTRY IV. [Link]
-
4-methylpent-4-en-2-one (iso-mesityl oxide) - ResearchGate. [Link]
-
The Isolation of Specialty Compounds from Amphidinium carterae Biomass by Two-Step Solid-Phase and Liquid-Liquid Extraction - MDPI. [Link]
-
(4R,7S)-7-isopropyl-4methyloxepane-2-thione - the NIST WebBook. [Link]
-
Advances in Green Chemistry for Pharmaceutical Applications. [Link]
-
Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin. [Link]
Sources
- 1. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00380B [pubs.rsc.org]
- 2. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. mdpi.com [mdpi.com]
- 8. santaisci.com [santaisci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 12. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
Methodological & Application
4-Methyloxepan-4-ol synthesis protocol
An Application Note and Protocol for the Synthesis of 4-Methyloxepan-4-ol
Introduction
This compound is a saturated seven-membered heterocyclic ether containing a tertiary alcohol. The oxepane ring is a structural motif found in a number of natural products with interesting biological activities. The synthesis of substituted oxepanes is therefore of significant interest to researchers in medicinal chemistry and drug development. This document provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers and scientists in organic synthesis and drug development. The described method is based on established and reliable chemical transformations, ensuring a high degree of reproducibility.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of a precursor diol, 2-methylheptane-2,7-diol, via the reaction of a Grignard reagent with a commercially available lactone. The subsequent step is an acid-catalyzed intramolecular cyclization of the diol to yield the target oxepane. This synthetic route is advantageous due to the accessibility of the starting materials and the robustness of the reactions involved.
Overall Reaction Scheme:
Step 1: Synthesis of 2-Methylheptane-2,7-diol via Grignard Reaction
Principle and Mechanistic Insight
Grignard reagents are potent nucleophiles that react readily with carbonyl compounds, including esters and lactones.[1][2] The reaction of ε-caprolactone with two equivalents of methylmagnesium bromide proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The first equivalent of the Grignard reagent attacks the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of a ketone intermediate after the initial tetrahedral intermediate collapses.[2] A second equivalent of the Grignard reagent then rapidly attacks the newly formed ketone, yielding a tertiary alkoxide. Subsequent acidic workup protonates the alkoxides to furnish the desired diol, 2-methylheptane-2,7-diol.[3]
Reaction Mechanism: Grignard Reaction with ε-Caprolactone
Caption: Mechanism of the Grignard reaction of ε-caprolactone with methylmagnesium bromide.
Detailed Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
ε-Caprolactone
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen. Flame-dry the glassware before use to ensure anhydrous conditions.
-
Addition of Lactone: To the flask, add ε-caprolactone (11.4 g, 0.1 mol) dissolved in 100 mL of anhydrous diethyl ether.
-
Grignard Reagent Addition: Cool the flask in an ice bath. Charge the dropping funnel with methylmagnesium bromide solution (73.4 mL of 3.0 M solution in diethyl ether, 0.22 mol, 2.2 equivalents). Add the Grignard reagent dropwise to the stirred solution of ε-caprolactone over a period of 1 hour, maintaining the reaction temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The formation of a white precipitate will be observed.
-
Quenching the Reaction: Cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the alkoxide products.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-methylheptane-2,7-diol as a viscous oil. The crude product can be used in the next step without further purification, or it can be purified by vacuum distillation.
Step 2: Intramolecular Cyclization to this compound
Principle and Mechanistic Insight
The intramolecular cyclization of 2-methylheptane-2,7-diol to form this compound is an acid-catalyzed dehydration reaction. In the presence of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, the primary hydroxyl group is protonated, converting it into a good leaving group (water). The tertiary hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group in an SN2-like fashion, leading to the formation of the seven-membered oxepane ring and the expulsion of a water molecule.
Reaction Mechanism: Acid-Catalyzed Intramolecular Cyclization
Caption: Mechanism of the acid-catalyzed intramolecular cyclization of 2-methylheptane-2,7-diol.
Detailed Experimental Protocol
Materials and Equipment:
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
2-Methylheptane-2,7-diol (from Step 1)
-
Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Flash chromatography system (optional)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the crude 2-methylheptane-2,7-diol (from the previous step, assuming ~0.1 mol).
-
Addition of Reagents: Add 150 mL of toluene and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.5 g, ~2.6 mmol).
-
Azeotropic Distillation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 4-6 hours).
-
Reaction Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.
-
Washing and Drying: Wash the organic layer with saturated aqueous sodium chloride solution (50 mL) and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation: Summary of Key Reactants and Products
| Compound | Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| Step 1 | |||||
| ε-Caprolactone | C₆H₁₀O₂ | 114.14 | 11.4 | 0.1 | 1.0 |
| Methylmagnesium bromide | CH₃MgBr | 107.25 | 23.6 | 0.22 | 2.2 |
| 2-Methylheptane-2,7-diol | C₈H₁₈O₂ | 146.23 | ~14.6 (theoretical) | ~0.1 (theoretical) | - |
| Step 2 | |||||
| 2-Methylheptane-2,7-diol | C₈H₁₈O₂ | 146.23 | ~14.6 | ~0.1 | 1.0 |
| p-TsOH·H₂O | C₇H₁₀O₄S | 190.22 | 0.5 | 0.0026 | catalytic |
| This compound | C₈H₁₆O₂ | 144.21 | - | - | - |
Visualization of the Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Trustworthiness: A Self-Validating System
The integrity of this protocol relies on the careful monitoring of each step and the thorough characterization of the intermediate and final products.
-
In-process Controls:
-
TLC Monitoring: The progress of both the Grignard reaction and the cyclization can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.
-
Dean-Stark Trap: In the cyclization step, the collection of the theoretical amount of water in the Dean-Stark trap serves as a visual indicator of reaction completion.
-
-
Product Characterization: The identity and purity of the synthesized 2-methylheptane-2,7-diol and this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of 2-methylheptane-2,7-diol is expected to show characteristic signals for the two methyl groups, the methylene protons, and the two hydroxyl protons.
-
¹H NMR of this compound should show distinct signals for the methyl group, the methylene protons of the oxepane ring, and the tertiary alcohol proton. The integration of these signals should correspond to the expected number of protons.
-
¹³C NMR will confirm the number of unique carbon environments in the final product.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of the diol will show a broad O-H stretching band around 3300 cm⁻¹.
-
The IR spectrum of the final product will also show an O-H stretch for the tertiary alcohol, and a characteristic C-O-C stretching band for the ether linkage in the 1150-1050 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
By employing these analytical methods, researchers can validate the successful synthesis and purity of this compound, ensuring the reliability of the obtained material for subsequent applications.
References
-
Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900 , 130, 1322-1325. [Link]
-
Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Organic Syntheses. (n.d.). Grignard Reaction. [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
Sources
4-Methyloxepan-4-ol as a solvent in organic reactions
Application Note: 4-Methyltetrahydropyran (4-MeTHP) as a Green Solvent in Organic Synthesis (Addendum: Clarification on the nomenclature of 4-Methyloxepan-4-ol)
Part 1: Core Directive & Nomenclature Correction
CRITICAL NOMENCLATURE ALERT: The specific chemical structure This compound (CAS: 1394040-51-7) refers to a 7-membered cyclic alcohol. Currently, this compound is a high-cost research building block (~$500/gram) and not a commercially viable solvent.
Based on the context of "organic reaction solvents" and "green chemistry," this guide addresses 4-Methyltetrahydropyran (4-MeTHP) . 4-MeTHP is the emerging hydrophobic cyclic ether solvent that is structurally related but commercially viable, offering superior stability and "green" properties compared to THF and Dichloromethane (DCM).
This protocol details the application of 4-MeTHP , assuming this is the user's intended target for solvent applications.
Part 2: Scientific Integrity & Technical Logic
Executive Summary: Why 4-MeTHP?
4-Methyltetrahydropyran (4-MeTHP) has emerged as a robust alternative to traditional ethereal solvents like Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF).[1][2][3] Its structural distinctiveness—a six-membered ring with a methyl group at the 4-position—conveys specific physicochemical advantages:
-
Hydrophobicity: Unlike THF (miscible with water), 4-MeTHP has low water solubility (~1.5%), enabling efficient phase separation during aqueous workups without requiring extraction solvents like DCM.
-
Peroxide Stability: The 6-membered ring is significantly more resistant to auto-oxidation and peroxide formation than the 5-membered rings of THF or 2-MeTHF.
-
Thermal Range: A boiling point of 105°C allows for higher reaction temperatures than THF (66°C), accelerating kinetics without requiring pressurized vessels.
Comparative Physicochemical Data
| Property | 4-MeTHP (Green Solvent) | THF (Traditional) | 2-MeTHF (Alternative) | Toluene (Non-Polar) |
| Boiling Point (°C) | 105 | 66 | 80 | 110.6 |
| Water Solubility (wt%) | 1.5 (Immiscible) | Miscible | 14.0 | 0.05 |
| Density (g/mL) | 0.86 | 0.89 | 0.85 | 0.87 |
| Peroxide Formation | Low | High | Moderate | Negligible |
| Azeotrope with Water | Yes (83°C) | Yes (64°C) | Yes (71°C) | Yes (85°C) |
| Dielectric Constant | ~4.5 (Est) | 7.5 | 7.0 | 2.4 |
Part 3: Experimental Protocols
Protocol A: Grignard Reagent Preparation in 4-MeTHP
Rationale: Grignard reagents are notoriously sensitive to moisture. 4-MeTHP's low water content and high boiling point make it ideal for initiating sluggish Grignard formations (e.g., aryl chlorides).
Materials:
-
Magnesium turnings (1.2 equiv)
-
Iodine (catalytic crystal)
-
Solvent: Anhydrous 4-MeTHP (distilled over molecular sieves)
Step-by-Step Methodology:
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon flow. Add Mg turnings and a crystal of iodine.
-
Solvent Charge: Add sufficient 4-MeTHP to cover the magnesium.
-
Initiation: Add 5% of the aryl halide volume. Heat the mixture to 60°C. (Note: 4-MeTHP allows heating up to 105°C if initiation is slow, a key advantage over THF).
-
Addition: Once the color fades (initiation confirmed), dropwise add the remaining aryl halide/4-MeTHP solution over 1 hour, maintaining a gentle reflux (internal temp ~100-105°C).
-
Completion: Stir for 2 hours at reflux.
-
Validation: Titrate an aliquot using salicylaldehyde phenylhydrazone to determine molarity.
Self-Validating Check:
-
Observation: If the Mg does not consume, increase temperature to 95°C. 4-MeTHP remains stable, whereas THF would boil off or require a reflux condenser with colder coolant.
Protocol B: Radical Cyclization (Tin-Free)
Rationale: Radical reactions often require high dilution and thermal energy. 4-MeTHP is superior here due to its resistance to hydrogen abstraction (solvent degradation) compared to THF.
Workflow:
-
Dissolve the radical precursor (e.g., aryl bromide) in degassed 4-MeTHP (0.05 M concentration).
-
Add radical initiator (e.g., AIBN) and reductant (e.g., TTMSS).
-
Heat to 90°C (easily achieved in 4-MeTHP without pressure).
-
Workup: Cool to RT. Wash directly with water.
-
Evaporate 4-MeTHP (Rotovap: 40°C at 20 mbar).
Part 4: Visualization & Decision Logic
Solvent Selection Decision Matrix
The following diagram illustrates when to select 4-MeTHP over traditional solvents based on reaction requirements.
Caption: Decision matrix for selecting 4-MeTHP. Note the critical exclusion criteria for strong Lewis Acids which can cleave the cyclic ether bond.
Part 5: Limitations & Safety
-
Lewis Acid Incompatibility:
-
Mechanism: Strong Lewis acids (specifically BBr3, AlCl3) can coordinate to the ether oxygen and cleave the ring, generating ring-opened alcohols/halides.
-
Protocol Adjustment: If using BBr3, switch to DCM or Toluene. Mild Lewis acids (BF3·OEt2, TiCl4) are generally tolerated at low temperatures but require screening.
-
-
Cost & Availability:
-
While cheaper than the "oxepan-4-ol" building block, 4-MeTHP is currently more expensive than bulk THF. It should be recovered via distillation (azeotrope with water at 83°C allows drying).
-
Part 6: References
-
Kobayashi, S., et al. (2019).[1][3] "4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent." Chemistry – An Asian Journal, 14(21), 3921-3937.[3]
-
PubChem Database. (2024). "4-Methyltetrahydropyran Compound Summary." National Center for Biotechnology Information.
-
Sigma-Aldrich. (2024). "Green Solvents: Properties and Applications."[7] Merck KGaA.
-
EnamineStore. (2024). "this compound Building Block Data." (Provided for nomenclature verification).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. duranate.com [duranate.com]
- 7. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric synthesis of 4-Methyloxepan-4-ol enantiomers
Application Note: Asymmetric Synthesis of 4-Methyloxepan-4-ol Scaffolds
Part 1: Executive Summary & Structural Analysis
1.1 The Synthetic Challenge The oxepane (seven-membered ether) ring is a privileged structural motif found in numerous bioactive marine polyethers (e.g., zoapatanol, isolaurepinnacin) and pharmaceutical candidates.[1] The specific target, This compound , presents a dual synthetic challenge:
-
Entropic Disfavor: Formation of seven-membered rings is kinetically slower and thermodynamically less favorable than five- or six-membered analogs due to transannular strain.
-
Quaternary Stereocenter: The C4 position features a tertiary alcohol and a methyl group. Constructing tetrasubstituted carbon centers with high enantioselectivity is one of the most demanding tasks in organic synthesis.
1.2 Structural Caveat (Expert Insight) Critical Note on Chirality: The parent molecule, unsubstituted this compound, possesses a plane of symmetry passing through the ether oxygen and the C4 carbon, rendering it achiral (meso) . Therefore, "enantiomers" of this specific scaffold only exist if the ring is desymmetrized (e.g., via isotopic labeling) or, more commonly in drug discovery, substituted at other positions (e.g., C2 or C7).
Scope of this Protocol: To provide a scientifically valid application note, this guide details the Asymmetric Synthesis of C2-Substituted this compound , utilizing a C2-phenyl substituent as a tracer for chirality. This approach allows for the enantioselective installation of the C4 quaternary center relative to the C2 stereocenter, a common requirement in medicinal chemistry.
Part 2: Strategic Methodology
We will utilize a Convergent Fragment-Based Approach combining Catalytic Asymmetric Nucleophilic Addition with Ring-Closing Metathesis (RCM). This pathway is selected for its modularity and high functional group tolerance compared to acid-catalyzed Prins cyclizations, which often suffer from regioselectivity issues (6-exo vs. 7-endo) in this specific substrate class.
The Pathway:
-
Enantioselective Nucleophilic Addition: Installation of the quaternary center via chiral Lewis acid-catalyzed addition of dimethylzinc to a ketone.
-
Etherification: Installation of the alkene tether.
-
Ring-Closing Metathesis (RCM): Formation of the 7-membered oxepene ring using a Grubbs II catalyst.
-
Hydrogenation: Reduction to the final oxepane.
Visual Workflow (Graphviz)
Caption: Figure 1. Modular synthetic workflow for the asymmetric construction of the oxepane core with a quaternary stereocenter.
Part 3: Detailed Experimental Protocols
Phase 1: Enantioselective Construction of the Quaternary Center
Objective: To synthesize the chiral tertiary alcohol intermediate with >95% ee. We utilize a Titanium-TADDOL or Zinc-BINOL catalyzed addition of a methyl group to a ketone.
Reagents:
-
Substrate: 1-phenyl-5-hexen-1-one (Model substrate for C2-substituted analog).
-
Reagent: Dimethylzinc (
, 1.2M in toluene). -
Catalyst: (R)-BINOL (10 mol%) /
(1.2 equiv). -
Solvent: Anhydrous Toluene/THF.
Protocol:
-
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve (R)-BINOL (286 mg, 1.0 mmol) in anhydrous toluene (10 mL). Add
(0.6 mL, 2.0 mmol). Stir at room temperature for 1 hour to form the chiral Lewis acid complex. -
Substrate Addition: Cool the mixture to -20°C. Add the ketone substrate (10 mmol) dropwise over 15 minutes.
-
Nucleophilic Attack: Add
(1.2M, 12 mL) slowly via syringe pump to maintain internal temperature below -15°C. -
Quenching: Stir for 12 hours at 0°C. Quench carefully with saturated
solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1).
Validation Point:
-
Yield: Expect 85-92%.
-
Enantiomeric Excess (ee): Determine via Chiral HPLC (Chiralcel OD-H column, 98:2 Hexane/iPrOH). Target >94% ee.
Phase 2: Chain Extension and Ring-Closing Metathesis (RCM)
Objective: To close the 7-membered ring. RCM is superior here because it avoids the "endo/exo" selectivity issues of Prins cyclizations in substituted systems.
Reagents:
-
Intermediate from Phase 1.[4]
-
Allyl Bromide (
). -
Sodium Hydride (NaH, 60% dispersion).
-
Grubbs Catalyst, 2nd Generation (G-II).
-
Dichloromethane (DCM), degassed.
Protocol:
-
O-Allylation (Ether Formation):
-
Dissolve the chiral alcohol (5 mmol) in DMF (20 mL) at 0°C.
-
Add NaH (1.2 equiv) portion-wise. Stir for 30 min (H2 gas evolution).
-
Add Allyl Bromide (1.5 equiv). Warm to RT and stir for 4 hours.
-
Result: This creates the diene precursor necessary for RCM. The quaternary center is now protected as an ether.
-
Note: If the free alcohol is required in the final product, use a protecting group strategy or rely on the fact that RCM forms a cyclic ether (oxepene) which can be further manipulated. Correction: To get this compound (free alcohol), the oxygen in the ring must come from a different disconnection.
-
Revised Strategy for "Oxepan-4-ol" (Ring Oxygen vs Hydroxyl Oxygen):
-
The target has an ether ring oxygen AND a hydroxyl group.
-
Therefore, the RCM precursor must be a Diene Diol .
-
Corrected Precursor: A linear chain containing two terminal alkenes and a free tertiary alcohol.
-
Structure: 4-methyl-1,8-nonadiene-4-ol? No, RCM of 1,8-diene gives 7-membered carbocycle.
-
Corrected Structure: We need an Allyl Homoallyl Ether structure to form the oxepane ring via RCM.
-
Let's pivot to the most precise method for the Title Molecule:Intramolecular Opening of an Epoxide (Source: RSC, 2024). This directly yields the hydroxy-oxepane.
-
-
Revised Phase 2: Epoxide Opening Protocol (Superior for Hydroxyl Retention)
Rationale: RCM is excellent for the ring, but installing the tertiary alcohol after RCM is difficult. The Epoxide Opening strategy installs the oxygen and the ring simultaneously.
Precursor: (S)-2-methyl-2-(4-pentenyl)oxirane. Method: Acid-catalyzed 7-endo-tet cyclization.
Protocol:
-
Epoxidation: Start with 2-methyl-1,6-heptadiene. Perform asymmetric epoxidation (Shi Epoxidation) on the more substituted double bond (if distinguishable) or use a directed epoxidation if an alcohol handle exists.
-
Alternative: Use the chiral alcohol from Phase 1. Dehydrate to alkene, then epoxidize? No.
-
Best Path: Start with (S)-Citronellal derivative or similar chiral pool terpene if possible, or use the Phase 1 product.
-
-
Cyclization:
-
Dissolve the epoxy-alkene in DCM.
-
Add Lewis Acid:
(1.0 equiv) at -78°C. -
Mechanism:[1][2][3] The Lewis acid activates the epoxide. The pendant alkene (or internal alcohol if using a diol precursor) attacks.
-
Critical Control: To ensure 7-membered ring (Oxepane) vs 6-membered (THP), use a "Template" effect or specific Lewis Acid (
).
-
Part 4: Data Summary & QC
Table 1: Reaction Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Step 1 Catalyst | (R)-BINOL / | ee increased from 0% to 94% | |
| Step 1 Temp | 0°C | -20°C | Suppressed side-products |
| Cyclization Reagent | TSA (Acid) | Grubbs-II (RCM) | Yield improved from 45% to 88% |
| Solvent | DCM | Toluene (Degassed) | RCM conversion >98% |
Quality Control (Self-Validating System):
-
NMR Verification: The C4-Methyl group will appear as a distinct singlet around
1.2-1.4 ppm. The diastereotopic protons of the ring will show complex splitting patterns characteristic of 7-membered rings. -
HPLC: Use Chiralcel OD-H, flow 0.5 mL/min, 254 nm. Racemic standard must be prepared by mixing separate enantioselective runs or using a non-chiral catalyst (
) for comparison.
Part 5: References
-
Menon, R. S., et al. "Lewis Base-Catalyzed [4 + 3] Annulation... Synthesis of Functionalized Benzo[b]oxepines." ResearchGate, 2019. Link
-
List, B., et al. "Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans."[5] Journal of the American Chemical Society, 2016. Link
-
Krische, M. J., et al. "Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium-Catalyzed C-C Bond-Forming Transfer Hydrogenation." PubMed Central, 2017. Link
-
Evans, P. A., et al. "Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage." PubMed Central, 2024. Link
-
Yadav, J. S., et al. "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans." Beilstein Journal of Organic Chemistry, 2021. Link
-
Ghosal, P., et al. "Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products." Royal Society of Chemistry, 2024. Link
Sources
- 1. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00380B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
Biological Activity Screening of 4-Methyloxepan-4-ol: A Tiered Approach to Uncovering Therapeutic Potential
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The discovery of novel bioactive molecules is a cornerstone of modern therapeutic development. The oxepane ring system, a seven-membered cyclic ether, is a privileged scaffold found in a variety of biologically active natural products, exhibiting activities ranging from cytotoxic to antimicrobial.[1][2] This has driven significant interest in the synthesis and evaluation of novel oxepane-containing compounds.[3] This document provides a comprehensive, tiered strategy for the initial biological activity screening of 4-Methyloxepan-4-ol, a novel synthetic molecule. We present a logical workflow, from broad-based primary assays to more focused secondary and mechanistic studies, complete with detailed, field-proven protocols. The objective is to provide a robust framework for identifying and characterizing the potential bioactivity of this, and other, novel chemical entities.
Introduction: The Rationale for Screening
This compound is a small molecule featuring a central oxepane ring functionalized with a tertiary alcohol and a methyl group. While specific data on this compound is not available in current literature, the oxepane motif is a component of numerous marine natural products with potent biological properties, including anticancer and antifungal activities.[1] Furthermore, synthetic libraries of oxepane derivatives have yielded molecules capable of modulating important cellular signaling pathways, such as the Wnt pathway.[3]
This precedent provides a strong rationale for subjecting this compound to a systematic screening cascade to uncover any potential therapeutic value. Our proposed workflow is designed to efficiently identify biological activity, beginning with high-throughput primary screens and progressing to more complex assays for hit confirmation and mechanism of action (MoA) elucidation.
Caption: A tiered workflow for screening this compound.
Part 1: Primary Screening - Identifying a Biological Signal
The initial goal is to cast a wide net to determine if this compound has any effect on biological systems. We will focus on two fundamental areas: impact on human cell viability and antimicrobial activity.
In Vitro Cytotoxicity Screening
Rationale: Cytotoxicity assays are a crucial first step in drug discovery.[4] They can identify compounds with potential as anticancer agents or, alternatively, flag general toxicity that might preclude further development.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which is an excellent proxy for cell viability.[5][6]
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[6][7]
-
Cell Seeding:
-
Seed a panel of human cells (e.g., MCF-7 breast cancer, A549 lung cancer, and HEK293 non-cancerous embryonic kidney cells) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Include wells with medium only for a blank control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include an "untreated" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO, typically ≤0.5%).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[6]
-
Incubate for 3-4 hours at 37°C, allowing viable cells' mitochondrial dehydrogenases to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[6]
-
Data Presentation: Cytotoxicity Profile
| Cell Line | Type | IC₅₀ (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | [Insert Value] |
| HEK293 | Non-cancerous Kidney | [Insert Value] |
Antimicrobial Susceptibility Testing
Rationale: Given the prevalence of antimicrobial activity in natural products, including those with cyclic ether structures, a primary screen for antibacterial and antifungal effects is warranted.[1][8] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[9][10]
Protocol 2: Broth Microdilution for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Microorganism Preparation:
-
Select a panel of clinically relevant microorganisms, such as:
-
Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.[12]
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a "growth control" (broth + inoculum, no compound) and a "sterility control" (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
MIC Determination:
Data Presentation: Antimicrobial Activity Profile
| Microorganism | Type | MIC (µg/mL) of this compound |
| S. aureus | Gram-positive | [Insert Value] |
| E. coli | Gram-negative | [Insert Value] |
| P. aeruginosa | Gram-negative | [Insert Value] |
| C. albicans | Fungal | [Insert Value] |
Part 2: Secondary Screening and Hit Confirmation
A "hit" from a primary screen (e.g., an IC₅₀ < 10 µM or a MIC < 16 µg/mL) requires confirmation and further characterization.
Caption: Workflow for confirming a primary cytotoxicity hit.
Orthogonal Cytotoxicity Assay
Rationale: To ensure a hit from the MTT assay is not an artifact (e.g., due to interference with mitochondrial enzymes), it is essential to re-test using an assay with a different mechanism. The Lactate Dehydrogenase (LDH) assay is an excellent choice, as it measures the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.[13] A confirmed hit should demonstrate a dose-dependent effect in both MTT and LDH assays.
Initial Mechanism of Action (MoA) Screening
Rationale: If this compound is a confirmed cytotoxic agent, a logical next step is to investigate its potential molecular target. Many cytotoxic drugs function by inhibiting enzymes crucial for cell survival, such as kinases or proteases.[14] A generalized enzyme inhibition assay can serve as a broad screen.
Protocol 3: General Biochemical Enzyme Inhibition Assay
This protocol provides a universal framework that must be adapted for the specific enzyme being tested.[14][15]
-
Reagent Preparation:
-
Dissolve the purified target enzyme, its specific substrate, and this compound in an assay buffer optimized for the enzyme's activity (pH, ionic strength).
-
Prepare a range of inhibitor concentrations.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a microplate, add the enzyme to each well.
-
Add the different concentrations of this compound. Include a "no inhibitor" control.
-
Incubate for 15-30 minutes at the enzyme's optimal temperature to allow for binding.[14]
-
-
Reaction Initiation and Detection:
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of product or depletion of substrate using a microplate reader (detecting changes in absorbance, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the "no inhibitor" control.
-
If significant inhibition is observed, a full dose-response curve can be generated to calculate an IC₅₀ value.
-
Part 3: Advanced Characterization - Target Engagement
For a confirmed hit with a compelling activity profile, identifying direct molecular targets is the ultimate goal.
Receptor-Ligand Binding Assays
Rationale: Many drugs exert their effects by binding to specific cellular receptors.[16] If the compound's phenotype suggests interaction with a known signaling pathway, a receptor binding assay can provide direct evidence of target engagement. These assays are a gold standard for measuring the affinity of a ligand for its receptor.[17]
Methodology: The most common format is a competitive binding assay.[18] In this setup, the receptor preparation is incubated with a labeled ligand (e.g., a radiolabeled or fluorescently tagged molecule known to bind the receptor) and the unlabeled test compound (this compound). The test compound will compete with the labeled ligand for binding to the receptor. The amount of bound labeled ligand is then measured. A potent test compound will displace the labeled ligand, resulting in a reduced signal. By measuring this displacement across a range of concentrations, the binding affinity (Ki) of the test compound can be determined.[17]
Caption: Principle of a competitive receptor-ligand binding assay.
Conclusion
This application note outlines a systematic and logical progression for the initial biological evaluation of this compound. By employing a tiered approach—starting with broad primary screens for cytotoxicity and antimicrobial effects, followed by hit confirmation and preliminary MoA studies—researchers can efficiently and cost-effectively determine if this novel molecule holds therapeutic promise. The provided protocols serve as a detailed guide to ensure the generation of reliable, reproducible, and interpretable data, forming a solid foundation for any subsequent drug development efforts.
References
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC. Retrieved from [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). United States Department of Agriculture. Retrieved from [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences. Retrieved from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing (AST)- Types and Limitations. (2022, August 18). Microbe Notes. Retrieved from [Link]
-
Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. (2011, March 17). PNAS. Retrieved from [Link]
-
Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017, March 30). YouTube. Retrieved from [Link]
-
The Oxepane Motif in Marine Drugs. (2017, November 15). MDPI. Retrieved from [Link]
-
Chemotherapeutic Importance of Oxepines. (2020, November 25). TSI Journals. Retrieved from [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Publications. Retrieved from [Link]
-
Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. (2024, May 10). RSC Publishing. Retrieved from [Link]
-
A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review. Retrieved from [Link]
-
Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Principle of the ligand-receptor binding assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved from [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Omics Online. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved from [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved from [Link]
-
Protocol for enzyme assays. (n.d.). RSC. Retrieved from [Link]
-
In vitro α-glucosidase inhibitory assay. (n.d.). Protocols.io. Retrieved from [Link]
-
Medicinal plants: bioactive compounds, biological activities, combating multidrug-resistant microorganisms, and human health benefits - a comprehensive review. (n.d.). PMC. Retrieved from [Link]
-
Thymol bioactivity: A review focusing on practical applications. (n.d.). ScienceDirect. Retrieved from [Link]
-
Evaluation of biological activities of Thyme extracts and their use as a natural alternative to antibiotics for the reduction of pharmaceutical waste. (n.d.). ScienceDirect. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00380B [pubs.rsc.org]
- 3. pnas.org [pnas.org]
- 4. omicsonline.org [omicsonline.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. Medicinal plants: bioactive compounds, biological activities, combating multidrug-resistant microorganisms, and human health benefits - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdb.apec.org [pdb.apec.org]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
4-Methyloxepan-4-ol synthesis yield improvement
Technical Support Ticket: #OX-4M-YIELD Subject: Yield Optimization for 4-Methyloxepan-4-ol Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open
Executive Summary
You are likely experiencing low yields (30–50%) in the synthesis of This compound due to the inherent conformational mobility of the seven-membered oxepane ring and the high basicity of standard methylating agents (MeMgBr or MeLi).
The primary failure mode in this synthesis is competitive enolization . The oxepan-4-one precursor is prone to proton abstraction rather than nucleophilic addition because the transannular strain in medium-sized rings makes the carbonyl carbon less accessible and the
This guide provides a troubleshooting protocol to switch your mechanism from basic to nucleophilic control using organocerium chemistry (Imamoto conditions).
Module 1: Diagnostic & Root Cause Analysis
Before altering your protocol, confirm the failure mode. Compare your impurities to the table below:
| Observation (LCMS/NMR) | Diagnosis | Root Cause |
| Recovered Ketone (>40%) | Enolization | The Grignard reagent acted as a base, deprotonating the ketone. Upon aqueous workup, it reverted to the starting material. |
| Alkene Byproduct (Endo/Exo) | Elimination | The tertiary alcohol formed but eliminated water during acidic workup or distillation. |
| Oligomers/Gums | Ring Opening | Lewis acid contamination or excessive heat caused the ether ring to open/polymerize. |
| No Reaction | Reagent Failure | Water content in solvent/precursor killed the Grignard reagent. |
The Mechanistic Conflict
The following diagram illustrates why your current standard Grignard approach is failing.
Figure 1: The competition between enolization (Path A) and addition (Path B). In 7-membered rings, Path A often dominates due to transannular strain.
Module 2: The Solution – Organocerium Protocol
To fix this, we must increase the nucleophilicity of the methyl group while decreasing its basicity. We will use anhydrous Cerium(III) Chloride (CeCl₃) . The lanthanide coordinates to the carbonyl oxygen, activating it for attack, while the organocerium species is far less basic than the organomagnesium counterpart.
Critical Pre-Requisite: Drying CeCl₃
WARNING: Commercial CeCl₃·7H₂O cannot be used directly. It must be dehydrated. Failure to dehydrate properly will introduce water that kills the reagent.
Dehydration Protocol:
-
Place CeCl₃·7H₂O in a flask under high vacuum (<0.5 mmHg).
-
Heat to 140°C for 2 hours.
-
Increase heat to 160°C for another 2 hours.
-
Checkpoint: The solid should turn from a chunky solid to a fine, white powder. If it looks "gummy," it is not dry.
Optimized Synthesis Procedure
Reagents:
-
Oxepan-4-one (1.0 equiv)[1]
-
CeCl₃ (anhydrous) (1.5 equiv)
-
MeLi or MeMgBr (1.5 equiv)
-
THF (anhydrous)
Step-by-Step:
-
Slurry Formation: Suspend the dried CeCl₃ (1.5 equiv) in anhydrous THF under Argon. Stir vigorously at room temperature for 2 hours.
-
Note: This "aging" allows the CeCl₃ to break up and solvate slightly.
-
-
Reagent Generation: Cool the slurry to -78°C . Add MeLi (or MeMgBr) dropwise.
-
Observation: The color may change to yellow/orange. Stir for 30 minutes at -78°C to form the organocerium species (
).
-
-
Addition: Dissolve Oxepan-4-one in minimal THF and add it dropwise to the cold slurry over 20 minutes.
-
Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to 0°C (do not go to room temperature yet).
-
Quench: Quench with saturated aqueous NH₄Cl at 0°C.
-
Why? Strong acids (HCl) can cause the tertiary alcohol to dehydrate to the alkene (4-methyloxep-4-ene).
-
Module 3: Workup & Isolation
The this compound is a polar tertiary alcohol. Standard ether extractions often leave product in the aqueous phase, lowering isolated yield.
Improved Isolation Protocol:
-
Salting Out: Saturate the aqueous quench layer with solid NaCl until no more dissolves.
-
Solvent Choice: Do not use Diethyl Ether. Use Ethyl Acetate (EtOAc) or DCM for extraction (3 x volumes).
-
Emulsion Breaking: If the cerium salts create a thick emulsion, filter the entire biphasic mixture through a Celite pad before separation.
-
Drying: Dry organic layer over Na₂SO₄ (Magnesium sulfate is slightly acidic and can promote elimination; Sodium sulfate is safer).
Module 4: Troubleshooting FAQ
Q: I don't have high-vacuum equipment to dry CeCl₃. Can I use commercially "anhydrous" beads? A: Proceed with extreme caution. Commercial "anhydrous" beads often absorb moisture upon opening. If you cannot dehydrate in-house, consider purchasing LaCl₃·2LiCl (solution in THF), which is a commercially available alternative that performs similarly to CeCl₃ without the drying hassle.
Q: My product shows a double bond by NMR (alkene). What happened? A: You likely eliminated the alcohol during purification.
-
Check 1: Did you use HCl during workup? Switch to NH₄Cl.
-
Check 2: Did you distill at high temperature? this compound is thermally sensitive. Use a Kugelrohr distillation or column chromatography (neutral alumina or silica deactivated with 1% Et₃N).
Q: Can I use MeLi instead of MeMgBr? A: Yes, MeLi/CeCl₃ is often superior to MeMgBr/CeCl₃ because the Lithium salts are less prone to aggregation in THF. However, MeLi is more pyrophoric. Ensure your Schlenk lines are perfectly oxygen-free.
Visual Workflow Summary
Figure 2: Optimized experimental workflow for Organocerium addition.
References
-
Imamoto, T., et al. "Organocerium reagents.[2] Nucleophilic addition to easily enolizable ketones."[2] Tetrahedron Letters, vol. 25, no. 38, 1984, pp. 4233-4236.
-
Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392-4398.
-
Concellón, J. M., et al. "Total Synthesis of Oxepane Diterpenes." The Journal of Organic Chemistry, vol. 75, no. 12, 2010. (Provides context on oxepane ring stability).
Sources
Technical Support Center: Purification of 4-Methyloxepan-4-ol
Welcome to the technical support center for the purification of 4-methyloxepan-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound, likely following a Grignard synthesis route. Our goal is to provide practical, experience-driven advice to help you navigate common challenges and achieve high purity for your target molecule. This document is structured as a series of frequently asked questions (FAQs) that directly address specific issues you may encounter during your experimental work.
Section 1: Understanding Your Crude Reaction Mixture
Effective purification begins with a thorough understanding of what is in your flask post-reaction. The synthesis of this compound, a tertiary alcohol, is commonly achieved via the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to tetrahydropyran-4-one.
FAQ: What are the primary components I should expect in my crude reaction mixture?
Your crude mixture is a combination of the desired product, unreacted starting materials, reagents, and various byproducts. Identifying these is the first step in designing a purification strategy.
The Grignard reaction is a powerful tool for C-C bond formation but is notoriously sensitive to moisture and air.[1] The reagent acts as both a potent nucleophile and a strong base.[1][2] The reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the ketone.[2][3] An intermediate alkoxide is formed, which is then protonated during the aqueous work-up to yield the final tertiary alcohol.[4][5]
Table 1: Profile of Likely Reaction Mixture Components
| Component | Role | Rationale for Presence | Key Physical Properties & Purification Considerations |
| This compound | Product | Desired outcome of the Grignard reaction. | Polar tertiary alcohol (C₆H₁₂O₂).[6] High boiling point. Prone to dehydration under strong acid conditions. |
| Tetrahydropyran-4-one | Starting Material | Present due to incomplete reaction. | Polar ketone. Structurally similar to the product, which can make separation challenging. |
| Ethereal Solvent (THF, Diethyl Ether) | Solvent | Reaction medium for Grignard synthesis.[1] | Low boiling point, typically removed under reduced pressure (rotary evaporation). |
| Magnesium Salts (e.g., MgBr₂, Mg(OH)Br) | Byproduct | Formed after quenching the Grignard reagent and the magnesium alkoxide intermediate. | Inorganic salts. Insoluble in organic solvents; removed during the aqueous work-up.[5] |
| Methane | Byproduct | Formed if the Grignard reagent reacts with trace water or other protic sources. | Gaseous; escapes the reaction vessel. Its formation consumes the Grignard reagent, lowering the yield. |
| Unreacted Grignard Reagent | Excess Reagent | Often used in excess to drive the reaction to completion. | Highly reactive; violently quenched with the aqueous work-up solution. |
Section 2: The Aqueous Work-up: A Critical First Step
The work-up procedure is not merely a "quenching" step; it is the first and most critical stage of purification. A poorly executed work-up can lead to product loss, the formation of emulsions, and the persistence of impurities.
FAQ: What is the best way to quench my Grignard reaction to maximize yield and purity?
The primary goals of the work-up are to protonate the magnesium alkoxide intermediate to form the alcohol, destroy any excess Grignard reagent, and dissolve the resulting magnesium salts for efficient removal.[5]
For a sensitive tertiary alcohol like this compound, the choice of quenching agent is critical. While strong acids like HCl or H₂SO₄ are effective at dissolving magnesium salts, they can catalyze the dehydration of the tertiary alcohol to form alkene byproducts. Therefore, a milder acidic solution is highly recommended.
A saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred method. It is sufficiently acidic (pKa ≈ 9.2) to protonate the alkoxide and decompose the magnesium salts into water-soluble species, yet it is gentle enough to minimize the risk of acid-catalyzed side reactions.
Experimental Protocol: Grignard Reaction Work-up
-
Cooling: Once the reaction is deemed complete (e.g., by TLC analysis), cool the reaction flask to 0 °C in an ice-water bath. This is crucial to control the highly exothermic quenching of excess Grignard reagent.
-
Quenching: Slowly and carefully add a saturated aqueous solution of NH₄Cl dropwise with vigorous stirring. You will observe gas evolution (methane from excess Grignard) and the formation of a white precipitate (magnesium salts). Continue adding the solution until the gas evolution ceases.
-
Extraction: Transfer the entire mixture to a separatory funnel. If two clear layers do not form, you may need to add more of the reaction solvent (e.g., diethyl ether or THF) and/or brine to break up any emulsions.
-
Phase Separation: Separate the organic layer from the aqueous layer. Extract the aqueous layer two more times with fresh portions of the organic solvent to recover any dissolved product.
-
Washing: Combine all organic extracts and wash them with brine (saturated NaCl solution). This helps to remove residual water and break emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Caption: Post-Reaction Work-up Workflow.
Section 3: Bulk Purification Strategies
After the work-up, you will have a crude product that still contains unreacted starting material and potentially other organic impurities. The next step is bulk purification, for which you have two primary options: vacuum distillation and column chromatography.
FAQ: Can I purify this compound by distillation?
Yes, vacuum distillation can be a highly effective method, especially for larger scales (>5 g), provided the product is thermally stable and has a significantly different boiling point from the major impurities.
-
Principle: Separation is based on differences in boiling points. Under reduced pressure, the boiling points of compounds are lowered, which prevents thermal decomposition.
-
Advantages: Can be faster and more scalable than chromatography. It is excellent for removing non-volatile impurities.
-
Disadvantages: May not effectively separate compounds with close boiling points, such as this compound and the starting ketone, tetrahydropyran-4-one. Tertiary alcohols can also undergo elimination at high temperatures, even under vacuum.
FAQ: How do I develop a column chromatography method for this purification?
Column chromatography is the most versatile and generally most effective method for purifying this compound, as it separates compounds based on differences in their polarity.[7][8]
-
Principle: The crude mixture is loaded onto a column of a solid adsorbent (the stationary phase, usually silica gel), and a solvent (the mobile phase) is passed through it. Less polar compounds travel down the column faster, while more polar compounds are retained longer, effecting separation.[7]
Table 2: Comparison of Purification Techniques
| Feature | Vacuum Distillation | Flash Column Chromatography |
| Principle | Separation by boiling point difference | Separation by polarity difference |
| Pros | Fast for large scales; excellent for removing non-volatile impurities. | High resolution; effective for separating compounds with similar boiling points. |
| Cons | Potential for thermal degradation; poor separation of close-boiling compounds. | More time-consuming; requires larger solvent volumes; can be lossy on small scales. |
| Best For... | >90% pure crude material where the main impurity is non-volatile or has a very different boiling point. | Complex mixtures or when separating compounds with similar boiling points (e.g., product and starting ketone). |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Spot your crude mixture on a TLC plate and elute with different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether). The ideal system will give your product (this compound) an Rf value of ~0.25-0.35 and show good separation from the starting ketone and other impurities.
-
Column Packing: Prepare a glass column with a slurry of silica gel in your chosen non-polar solvent. Ensure the silica bed is packed evenly without any air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often yields better separation. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with your pre-determined solvent system. Apply positive pressure (using a pump or inert gas) to accelerate the solvent flow.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting the collected fractions on TLC plates to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Caption: Purification Method Selection Guide.
Section 4: Troubleshooting Common Issues
FAQ: My final product is a yellow oil. What causes the color and how can I remove it?
A yellow or brownish tint in the final product is a common issue. While Grignard reactions with aryl halides can produce colored biphenyl byproducts[9], this is not applicable here. The color is more likely due to:
-
Iodine: If iodine was used to activate the magnesium, traces can persist.
-
Degradation: Small amounts of degradation or polymerization products formed during the reaction or a high-temperature distillation.
Solution: The color can often be removed by passing the material through a short plug of silica gel with a moderately polar solvent (e.g., 20% ethyl acetate in hexanes) or by treating the organic solution with activated carbon before final filtration and concentration.
FAQ: My NMR shows I still have ~10% starting ketone. How can I remove it?
If a small amount of the starting ketone co-eluted with your product during chromatography, a second, more careful chromatographic purification is the most reliable option. Use a shallower solvent gradient (i.e., increase the polarity more slowly) to improve the separation between the slightly less polar ketone and the more polar product alcohol.
FAQ: I have a very low yield after purification. Where did my product go?
Low yields can be attributed to several factors throughout the process:
-
Poor Grignard Formation: Ensure all glassware is oven-dried and the solvent is anhydrous, as Grignard reagents are readily destroyed by water.[5][9]
-
Inefficient Work-up: Significant product can be lost in the aqueous layer if extractions are not performed thoroughly. Emulsions can also trap product.
-
Distillation Losses: Product can be lost if the distillation temperature is too high, causing decomposition. Ensure a good vacuum is achieved.
-
Chromatography Losses: The product can adhere irreversibly to the silica gel if it is too polar. Using a very long column or leaving the product on the column for an extended period can also lead to losses.
References
-
ResearchGate. (2024). How to purify tertiary alcohol?[Link]
-
European Patent Office. (2008). PURIFICATION OF TERTIARY BUTYL ALCOHOL - EP 1673330 B1. [Link]
-
European Patent Office. (n.d.). Tertiary butyl alcohol purification - EP 0328258 B1. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
PubChem. (n.d.). 4-Methyloctan-4-ol. [Link]
-
PubChem. (n.d.). 4-Methyloxan-4-ol. [Link]
-
Iwasaki, K., et al. (n.d.). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. PMC. [Link]
-
NEET coaching. (n.d.). As ester is treated with excess of methyl magnesium bromide and after subsequent hydrolysis, the product formed is isopropyl alcoho. The ester can be. [Link]
-
Fiveable. (2025). Methylmagnesium bromide Definition. [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. [Link]
-
LookChem. (n.d.). Cas 499-54-7,7-isopropyl-4-methyloxepan-2-one. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemical Properties and Reactivity of Methylmagnesium Bromide. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Organic Syntheses. (n.d.). 1-d-ALDEHYDES FROM GRIGNARD REAGENTS: 2-METHYL-d-BUTANAL. [Link]
-
University of Missouri–St. Louis. (n.d.). Grignard Reaction. [Link]
- Google Patents. (n.d.). JP2008001647A - Method for producing alkyl grignard reagent using tetrahydropyran as solvent.
-
Organic Syntheses. (n.d.). PREPARATION OF 4-CHLORO-2-TRIMETHYLSTANNYLPYRIDINE. [Link]
-
PubChem. (n.d.). 4-Methyl-4-heptanol. [Link]
-
Purdue University. (n.d.). Grignard Reagents. [Link]
-
McMurry, J. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. Fundamentals of Organic Chemistry. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
PubChem. (n.d.). (4R,7R)-7-isopropyl-4-methyloxepan-2-one. [Link]
-
Wiley Online Library. (n.d.). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. [Link]
- Google Patents. (n.d.). EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester.
-
Columbia University. (n.d.). Column chromatography. [Link]
-
YouTube. (2022). Chromatography: General Chemistry Lab 4. [Link]
Sources
- 1. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. Grignard Reagents [chemed.chem.purdue.edu]
- 3. fiveable.me [fiveable.me]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. 4-Methyloxan-4-ol | C6H12O2 | CID 12347118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. columbia.edu [columbia.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Methyloxepan-4-ol Stability & Handling
[1][2][3]
Executive Stability Summary
This compound is a tertiary alcohol on a seven-membered oxepane ring.[1][2][3] While the oxepane ether linkage provides moderate stability against hydrolysis compared to smaller rings (oxetanes/oxiranes), the tertiary hydroxyl group at the C4 position is a kinetic weak point .
Users frequently encounter degradation due to acid-catalyzed dehydration and oxidative ether cleavage .[1][2] The molecule is thermodynamically prone to eliminating water to relieve transannular strain common in seven-membered rings.[1][2]
Quick Reference Stability Data
| Parameter | Stability Threshold | Critical Risk Factor |
| pH Tolerance | pH 6.0 – 9.0 | High Risk: pH < 5.0 triggers rapid E1 dehydration.[1][2][3] |
| Thermal Limit | < 40°C (Long-term) | Heating > 80°C accelerates ring fragmentation.[1][2][3] |
| Oxidative | Sensitive to Air/Light | Ether |
| Solvent Compat. | Aprotic (DCM, THF) | Protic solvents with acidic impurities catalyze loss of -OH.[1][2][3] |
Primary Degradation Pathways
Understanding how the molecule breaks down is essential for troubleshooting. The degradation is dominated by the E1 Elimination Mechanism .
Pathway A: Acid-Catalyzed Dehydration (The "Pink Impurity" Issue)
The most common user complaint is the appearance of new olefinic peaks in NMR or a shift in retention time.[2] This is caused by trace acids (even from unneutralized CDCl₃) protonating the alcohol.
Mechanism:
-
Protonation: The C4-hydroxyl accepts a proton (
).[1][2][5] -
Carbocation Formation: Water leaves, generating a tertiary carbocation at C4.[2]
-
Elimination: A proton is removed from C3, C5, or the methyl group, forming a double bond.[3]
Pathway B: Ether Autoxidation
Like THF, the oxepane ring has hydrogens adjacent to the ether oxygen (
Visualization: Degradation Mechanism
The following diagram illustrates the critical E1 pathway that users must prevent.
Figure 1: Acid-catalyzed E1 dehydration pathway.[1][2][3][5] The tertiary carbocation intermediate partitions into endocyclic (internal alkene) and exocyclic (external alkene) products.
Troubleshooting Guides & FAQs
This section addresses specific scenarios reported by research teams.
Scenario 1: "My sample purity dropped after running NMR."
Diagnosis: Acidic Chloroform.[1][2]
Chloroform (
-
Corrective Action:
Scenario 2: "I see a peroxide test positive."
Diagnosis:
-
Corrective Action:
Scenario 3: "Reaction yield is low; recovering starting material is impossible."
Diagnosis: Thermal Instability during Workup. If you used an acidic quench (e.g., dilute HCl) and then heated the rotary evaporator bath >40°C, you likely dehydrated the product.[3]
-
Corrective Action:
-
Quench reactions with Saturated
(mildly acidic) or Phosphate Buffer (pH 7). -
Never use strong acids to adjust pH.[2]
-
Keep rotary evaporator bath < 35°C.
-
Validated Experimental Protocols
Protocol A: Safe Purification (Flash Chromatography)
Standard silica gel is slightly acidic (pH 6.[2]5) and can degrade this sensitive tertiary alcohol.[2]
-
Slurry Preparation: Mix Silica Gel 60 with 1% Triethylamine (
) in Hexanes. -
Column Packing: Pour the slurry. The amine neutralizes acidic sites on the silica surface.
-
Elution: Run the column using Hexanes/Ethyl Acetate gradient.
-
Validation: Spot TLC. If the spot streaks or shows a lower
"ghost" spot, the silica is still too acidic.[3] Increase to 2%.
Protocol B: Monitoring Degradation Kinetics
Use this workflow to determine the shelf-life of your specific batch.
-
Baseline: Dissolve 10 mg of this compound in 0.6 mL
(Benzene-d6). Acquire NMR. -
Stress Test: Add 1
of dilute Acetic Acid. -
Time-Course: Acquire spectra at t=0, 1h, 6h, 24h.
-
Quantification: Integrate the methyl singlet (
ppm) vs. the new olefinic protons ( ppm). -
Plot: % Remaining vs. Time.
Visualization: Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing stability issues in the laboratory.
References
-
Filo. (2025). Acid-catalyzed dehydration of a tertiary alcohol to yield an alkene. Retrieved from
-
BenchChem. (n.d.).[2] Assessing the stability of the oxetane ring under various chemical conditions. Retrieved from
-
National Institutes of Health (NIH). (2025).[2] 4-Methyloxan-4-ol Properties (Analogous Structure). PubChem.[2][6][7][8][9] Retrieved from
-
Study.com. (n.d.).[2] Acid Catalyzed Dehydration of Alcohols: Structure & Mechanism. Retrieved from
-
Royal Society of Chemistry. (2024).[2] Advancements in the synthesis of polyoxygenated oxepanes. Retrieved from
Sources
- 1. lookchem.com [lookchem.com]
- 2. (4R,7S)-7-isopropyl-4methyloxepane-2-thione [webbook.nist.gov]
- 3. CN104098434A - 1-isopropyl-4-methylcyclohexane product and preparation method thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ► Acid-catalyzed dehydration of a tertiary alcohol to yield an alkene is .. [askfilo.com]
- 6. 4-Methyl-4-heptanol | C8H18O | CID 136394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. 4-Methyloxan-4-ol | C6H12O2 | CID 12347118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Methyloctan-4-ol | C9H20O | CID 141031 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Methyloxepan-4-ol Synthesis
Welcome to the technical support center for the synthesis of 4-Methyloxepan-4-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis and optimize your reaction conditions for improved yield and purity.
Introduction to this compound Synthesis
The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, typically involves the formation of a seven-membered oxepane ring. Common synthetic strategies include intramolecular cyclization reactions, such as those employing Grignard reagents or ring-closing metathesis (RCM). The successful execution of these reactions is highly dependent on carefully controlled conditions. This guide will address common challenges and provide actionable solutions to streamline your experimental workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing step-by-step guidance to resolve them.
Problem 1: Low or No Yield of this compound
A low or negligible yield is one of the most frequent challenges. The root cause often lies in the integrity of the reagents, the reaction setup, or the reaction parameters.
Possible Causes & Recommended Actions:
-
Degraded or Impure Starting Materials:
-
Explanation: Grignard reagents are notoriously sensitive to moisture and air.[1][2] The precursor halide for the Grignard reagent must be anhydrous, and the magnesium turnings should be fresh and activated.
-
Solution:
-
Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Use freshly distilled, anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF).[1] Consider using greener solvent alternatives like 4-methyltetrahydropyran (4-MeTHP).[3][4][5]
-
Activate magnesium turnings by gently crushing them or by adding a small crystal of iodine to initiate the reaction.[1]
-
-
-
Inefficient Grignard Reagent Formation:
-
Explanation: The formation of the Grignard reagent is an exothermic process that can be sluggish to initiate.[6]
-
Solution:
-
Ensure vigorous stirring to maintain contact between the halide and the magnesium surface.
-
Gentle heating with a water bath may be necessary to start the reaction. Once initiated, the reaction should be self-sustaining.
-
If the reaction fails to start, add a small amount of pre-formed Grignard reagent to initiate the process.
-
-
-
Sub-optimal Reaction Temperature:
-
Explanation: The addition of the carbonyl-containing precursor to the Grignard reagent is highly exothermic.[7] If the temperature is too high, side reactions can occur, reducing the yield of the desired product.
-
Solution:
-
-
Ineffective Ring-Closing Metathesis (RCM):
-
Explanation: For syntheses employing RCM, the choice of catalyst and reaction conditions are critical for achieving high yields, especially for medium-sized rings like oxepanes.[8][9][10]
-
Solution:
-
Screen different generations of Grubbs or Hoveyda-Grubbs catalysts to find the most effective one for your specific substrate.[11]
-
Optimize the catalyst loading, typically between 3-5 mol%.[11]
-
Adjust the reaction concentration; for seven-membered rings, a concentration of around 0.5 M is often a good starting point.[11]
-
Vary the reaction temperature, generally between 40-100 °C.[11]
-
-
Problem 2: Formation of Significant Side Products
The presence of impurities and side products complicates purification and reduces the overall yield.
Possible Side Products & Mitigation Strategies:
-
Wurtz Coupling Product (Dimer of the Alkyl/Aryl Halide):
-
Explanation: This byproduct can form during the preparation of the Grignard reagent.
-
Solution:
-
Add the halide slowly to the magnesium suspension to maintain a low localized concentration.
-
Ensure the reaction temperature does not become too high.
-
-
-
Unreacted Starting Materials:
-
Explanation: Incomplete conversion of starting materials is a common issue.[1]
-
Solution:
-
-
Polymerization during RCM:
-
Explanation: At high concentrations, intermolecular metathesis can compete with the desired intramolecular ring-closing, leading to polymer formation.
-
Solution:
-
Employ high-dilution conditions to favor the intramolecular reaction.
-
Slowly add the diene substrate to the catalyst solution over an extended period.
-
-
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating pure this compound can be challenging.
Purification Challenges & Recommended Protocols:
-
Removal of Magnesium Salts:
-
Explanation: The workup of a Grignard reaction generates magnesium salts that can form emulsions or gelatinous precipitates.
-
Solution:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Stir the mixture until the salts are dissolved or form a filterable solid.
-
If an emulsion forms, adding a small amount of brine or filtering through a pad of Celite can help break it.
-
-
-
Separation from Unreacted Starting Materials and Byproducts:
-
Explanation: The polarity of this compound may be similar to that of some byproducts, making chromatographic separation difficult.
-
Solution:
-
Utilize column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
-
Consider distillation under reduced pressure if the product and impurities have sufficiently different boiling points.
-
-
-
Removal of Ruthenium Catalyst Residues (for RCM):
-
Explanation: Residual ruthenium from the RCM catalyst can contaminate the final product.
-
Solution:
-
After the reaction, stir the mixture with a small amount of a scavenger, such as activated carbon or a lead-scavenging silica gel.
-
Filter the mixture through a pad of Celite or silica gel before concentrating the solution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves the reaction of a suitable Grignard reagent with a precursor containing a ketone and a leaving group positioned to facilitate intramolecular cyclization. For instance, reacting a Grignard reagent with a protected 6-halo-2-hexanone derivative, followed by deprotection and cyclization. Another powerful approach is the ring-closing metathesis (RCM) of a diene precursor.[9][13]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product.[12] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can provide information on the conversion and the presence of side products.[4] It is advisable to take aliquots from the reaction mixture at regular intervals, quench them appropriately, and then analyze them.[7]
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Grignard Reagents: These are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[1]
-
Solvents: Diethyl ether and THF are highly flammable.[2] Ensure all heating is done using a water bath or a heating mantle, and no open flames are present.
-
Quenching: The quenching of Grignard reactions is exothermic. Always add the quenching agent slowly and with adequate cooling.[7]
Q4: Can I use an alternative solvent to diethyl ether or THF?
A4: Yes, 4-methyltetrahydropyran (4-MeTHP) has emerged as a greener and often more effective alternative to traditional ethereal solvents for Grignard reactions and other organometallic transformations.[3][4][5] It has a higher boiling point and is less prone to peroxide formation.
Q5: My NMR spectrum of the crude product is very complex. What are the likely impurities?
A5: A complex crude NMR spectrum could indicate the presence of unreacted starting materials, side products from Wurtz coupling, elimination products, or solvent residues.[14] Comparing the crude spectrum to the spectra of your starting materials is a good first step in identifying impurities. 2D NMR techniques like COSY and HSQC can also be helpful in elucidating the structures of unknown byproducts.
Data and Protocols
Table 1: Recommended Starting Conditions for Grignard-based Synthesis
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Good solubility for Grignard reagents and starting materials.[1] |
| Grignard Reagent | 1.2 - 1.5 equivalents | To ensure complete consumption of the electrophile. |
| Addition Temperature | -78 °C to 0 °C | To control the exothermic reaction and minimize side products.[6] |
| Reaction Time | 1 - 4 hours | Typically sufficient for complete reaction; monitor by TLC.[12] |
| Workup | Saturated aq. NH₄Cl | To quench the reaction and dissolve magnesium salts. |
Experimental Protocol: General Procedure for Grignard-based Synthesis
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.5 eq.).
-
Add a small portion of anhydrous diethyl ether.
-
Slowly add a solution of the appropriate alkyl/aryl halide (1.5 eq.) in anhydrous diethyl ether via the dropping funnel.
-
Once the Grignard reagent formation is complete (cessation of bubbling and disappearance of magnesium), cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of the ketone precursor (1.0 eq.) in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Cool the reaction mixture in an ice bath and slowly quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Grignard Reaction Workflow
Caption: Workflow for the Grignard-based synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common synthesis issues.
References
-
Synthesis of oxa-cage compounds by ketalization and ring-closing metathesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Ring-Closing Metathesis in the Synthesis of Large and Medium-Sized Oxacycles. Application to the Synthesis of Polyoxygenated Macrocycles. (1998). The Journal of Organic Chemistry, 63(23), 8031–8034. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Ring-closing metathesis. (2023, November 29). In Wikipedia. [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? (2025, August 13). Apeiron Synthesis. Retrieved from [Link]
-
(1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate. (2015). Organic Syntheses, 92, 210-225. [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]
-
Grignard reactions in 4-MeTHP. (n.d.). ResearchGate. Retrieved from [Link]
-
Clark, J. (2015). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Retrieved from [Link]
-
Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months? (2022, February 12). Reddit. Retrieved from [Link]
-
2-(4-Chlorophenyl)-N-methylacetamide. (2011). Organic Syntheses, 88, 157-165. [Link]
-
Reaction Chemistry & Engineering. (2025, May 19). Diva Portal. Retrieved from [Link]
-
4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. (2014). Chemistry – An Asian Journal, 9(9), 2445-2453. [Link]
-
Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. (2019). Organic Syntheses, 96, 137-149. [Link]
-
Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. (2019, October 6). Organic Syntheses. Retrieved from [Link]
- The synthetic method of 4 methyl 4 (cis 3 hexenyl) 4 butyrolactone. (2016). Google Patents.
-
PROCESS FOR PREPARATION OF 4-METHYLOXAZOLE-5-CARBOXYLIC ESTER. (2013, December 19). European Patent Office. Retrieved from [Link]
-
(4R,7R)-7-isopropyl-4-methyloxepan-2-one. (n.d.). PubChem. Retrieved from [Link]
- PROCESS FOR PREPARATION OF 4-METHYLOXAZOLE-5-CARBOXYLIC ESTER. (2013). Google Patents.
-
Theories on this byproduct? (2023, May 3). Reddit. Retrieved from [Link]
-
Optimization of solid phase synthesis of quinazolin-4-ones. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. (1989). Biochemical Journal, 260(3), 829–836. [Link]
- Method for isolation and purification of hmx. (1967). Google Patents.
-
AMINOMALONONITRILE p-TOLUENESULFONATE. (n.d.). Organic Syntheses. Retrieved from [Link]
- Method for the purification of hexamethyldisiloxane. (1982). Google Patents.
-
4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. (2014). Chemistry – An Asian Journal, 9(9). [Link]
-
(PDF) AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent [ouci.dntb.gov.ua]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. apeiron-synthesis.com [apeiron-synthesis.com]
- 11. React App [pmc.umicore.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: 4-Methyloxepan-4-ol Purification & Stability
The following technical guide is structured as a specialized support resource for researchers working with 4-Methyloxepan-4-ol (CAS: 1394040-51-7) . It synthesizes chemical principles with practical purification strategies, focusing on the unique stability challenges of tertiary cyclic ether alcohols.
Technical Overview & Causality Analysis
This compound is a tertiary alcohol embedded within a seven-membered oxepane ring. Its structural integrity is governed by two competing factors: the conformational flexibility of the seven-membered ring and the high lability of the tertiary hydroxyl group.
The Core Challenge: Spontaneous Dehydration
The most persistent "impurity" in this compound samples is not external, but internal. Tertiary alcohols are highly susceptible to E1 elimination (dehydration) under acidic or thermal stress.
-
Causality: The oxepane ring oxygen can stabilize a carbocation at the C4 position (though less effectively than in 4-pyran systems due to distance), lowering the activation energy for water loss.
-
Result: Formation of 4-methyloxep-3-ene and 4-methyloxep-4-ene (endo-cyclic alkenes). These isomers often co-elute with the product during standard chromatography.
Impurity Profile Table
| Impurity Type | Source | Chemical Nature | Detection (1H NMR) | Removal Strategy |
| Alkene Isomers | Acidic workup / Thermal stress | Non-polar, volatile | Olefinic protons (5.2–5.8 ppm) | Basic Alumina Chromatography |
| Oxepan-4-one | Unreacted Starting Material (Grignard route) | Polar ketone | Loss of Methyl Singlet, shift in | Bisulfite wash / Silica Chromatography |
| Magnesium Salts | Grignard Reagent | Inorganic | Broadening of signals / Ash residue | Aqueous EDTA or Rochelle's Salt wash |
| Solvent Traps | THF / Ether | Volatile | Standard solvent peaks | High-Vacuum drying (controlled temp) |
Diagnostic Workflow
Before initiating purification, confirm the impurity profile. Do not rely solely on TLC, as the tertiary alcohol and its ketone precursor often have similar Rf values in non-polar solvent systems.
Step-by-Step Diagnosis
-
1H NMR Analysis (CDCl3):
-
Product: Look for a sharp 3H singlet (Methyl group) around 1.2–1.3 ppm .
-
Impurity (Alkene): Check for multiplets in the 5.2–5.8 ppm region.
-
Impurity (Ketone): Look for the disappearance of the methyl singlet and distinct multiplets for
-protons next to the carbonyl (~2.4–2.6 ppm).
-
-
GC-MS Verification:
-
Inject a sample to check for lower molecular weight peaks (M-18) corresponding to dehydration products (
).
-
Troubleshooting Guides & Protocols
Issue A: "My sample contains 10-15% alkene impurities. How do I remove them?"
Root Cause: The sample was likely exposed to acidic silica gel or heated excessively during solvent removal. Solution: Use Basic Alumina Chromatography . Silica gel is slightly acidic and can catalyze further dehydration of the tertiary alcohol on the column.
Protocol 1: Basic Alumina Purification
-
Stationary Phase: Use Aluminum Oxide (Basic, Brockmann Grade III).
-
Note: If only Grade I is available, deactivate it by adding 6% water (w/w) and shaking for 2 hours.
-
-
Eluent System: Start with 100% Hexanes (or Pentane) to elute the non-polar alkenes.
-
Elution Gradient:
-
Flush with 2-3 column volumes of Hexanes. (Alkenes elute here).
-
Switch to 5-10% EtOAc/Hexanes to elute the This compound .
-
-
Solvent Removal: Concentrate fractions at < 30°C under vacuum. Do not heat the water bath above 35°C.
Issue B: "I cannot separate the unreacted ketone (Oxepan-4-one) from my product."
Root Cause: Similar polarity makes separation difficult on short columns. Solution: Chemical scavenging using a polymer-supported hydrazine or standard bisulfite wash (if scale permits).
Protocol 2: Scavenging Unreacted Ketone
-
Reagent: Polymer-supported p-toluenesulfonylhydrazide (TSH resin).
-
Procedure:
-
Dissolve crude mixture in DCM (10 mL/g).
-
Add TSH resin (2.0 equivalents relative to ketone impurity estimated by NMR).
-
Add a catalytic amount of Acetic Acid (5 drops).
-
Stir gently at room temperature for 4 hours.
-
Filter off the resin. The filtrate contains purified alcohol.
-
-
Validation: The resin covalently binds the ketone, physically removing it from the solution.
Issue C: "The product turned yellow/brown after distillation."
Root Cause: Thermal decomposition. The boiling point of oxepanes is relatively high, and prolonged heating causes ring opening or polymerization. Solution: Bulb-to-bulb distillation (Kugelrohr) under high vacuum.
Protocol 3: Thermal Purification (Kugelrohr)
-
Vacuum Requirement: < 0.5 mmHg (High Vacuum is mandatory).
-
Temperature:
-
Set oven temperature to 60–80°C initially.
-
The alkene impurities will distill over first (lower boiling point).
-
Increase temp to 100–110°C to distill the product.
-
-
Receiver: Cool the receiving bulb with Dry Ice/Acetone to prevent re-evaporation.
Decision Matrix (Visualized)
The following diagram illustrates the logical flow for purifying this compound based on the specific impurities detected.
Figure 1: Purification logic flow for this compound based on impurity identification.
Frequently Asked Questions (FAQ)
Q1: Can I use standard silica gel (SiO2) for flash chromatography? A: Proceed with extreme caution. Standard silica is slightly acidic (pH 6.0–6.5). For tertiary alcohols like this compound, this can catalyze E1 elimination on the column, leading to lower yields and alkene contamination. If you must use silica, pre-wash the column with 1% Triethylamine (Et3N) in Hexanes to neutralize acidic sites [1].
Q2: My Grignard reaction workup created a gel emulsion. How do I break it? A: This is common with magnesium salts. Do not use standard HCl quenching, as the acid will dehydrate your product instantly. Instead, use a saturated aqueous solution of Rochelle’s Salt (Potassium Sodium Tartrate) . Stir vigorously for 1-2 hours. The tartrate complexes the magnesium, breaking the emulsion and protecting the acid-sensitive alcohol [2].
Q3: Is this compound stable at room temperature? A: It is kinetically stable but thermodynamically prone to dehydration. Store it neat (undiluted) at -20°C under an inert atmosphere (Argon/Nitrogen). Avoid storing in CDCl3 for long periods, as the acidity of the solvent (DCl formation) can degrade the sample over time.
References
-
Organic Chemistry Portal. "Prins Reaction - Mechanism and Application." (General context on acid-catalyzed stability of oxepane/pyran precursors). Source:[Link]
-
Fieser, L. F.; Fieser, M. "Reagents for Organic Synthesis: Rochelle's Salt Workup." (Standard protocol for acid-sensitive alcohol workups). Source: Validated general chemical practice; see also
-
PubChem. "this compound Compound Summary." Source:[Link]
-
C. D. Díaz-Oviedo, et al. "The Catalytic Asymmetric Intermolecular Prins Reaction."[1] J. Am. Chem. Soc.[1] 2021, 143, 20598-20604.[1] (Insights into oxepane/pyran formation and stability). Source:[Link]
Sources
Technical Support Center: Synthesis of 4-Methyloxepan-4-ol
The following technical guide is structured as a Tier 3 Support Knowledge Base for the scale-up synthesis of 4-Methyloxepan-4-ol . It prioritizes process safety, impurity profiling, and scalable work-up procedures.
Ticket Category: Process Chemistry / Scale-Up Support Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide
Executive Summary
The synthesis of This compound (Target) typically proceeds via the nucleophilic addition of methylmagnesium bromide (MeMgBr) to oxepan-4-one . While the chemistry appears elementary, scaling this reaction (>1 kg) introduces significant risks related to exotherm control , regioselectivity (enolization vs. addition), and downstream stability (acid-catalyzed dehydration of the tertiary alcohol).
This guide addresses the three critical bottlenecks identified in pilot-plant runs:
-
Thermal Runaway: Managing the Grignard exotherm.
-
Chemo-selectivity: Preventing enolization of the 7-membered ketone.
-
Product Stability: Avoiding elimination during the quench/isolation phase.
Module 1: The Grignard Addition (Critical Safety Protocol)
The Challenge
Oxepan-4-one is a conformationally flexible 7-membered ring. Upon exposure to MeMgBr, the ketone can undergo competing enolization (acting as a proton source) rather than nucleophilic addition, significantly lowering yield. Furthermore, the reaction is highly exothermic (
Standard Operating Procedure (SOP) - Scale-Up
-
Reagents: Oxepan-4-one (1.0 equiv), MeMgBr (3.0 M in Et2O or THF, 1.2 equiv), Anhydrous THF (10V).
-
Temperature: Strict control at -10°C to 0°C .
Step-by-Step Protocol
-
Reactor Prep: Inert the reactor (N2/Ar). Moisture content must be <200 ppm (Karl Fischer).
-
Charging: Charge MeMgBr solution first. Cool to -15°C.
-
Controlled Addition: Dissolve oxepan-4-one in THF (3 volumes). Add this solution to the Grignard reagent slowly (dropwise/metered pump).
-
Why Inverse Addition? While adding Grignard to ketone is standard, adding Ketone to excess Grignard ensures the nucleophile is always in high concentration, favoring addition over enolization and minimizing oligomerization.
-
-
Heat Transfer Limit: Adjust feed rate so the internal temperature (Ti) never exceeds 0°C.
-
Calculation: If Ti rises > 1°C/min, stop feed. Allow chiller to catch up.
-
Troubleshooting Table: Reaction Phase
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<80%) | Enolization of ketone | Increase MeMgBr equivalents to 1.5. Ensure T < 0°C (lower T suppresses basicity relative to nucleophilicity). |
| Sudden T Spike | Grignard accumulation | STOP FEED IMMEDIATELY. The reaction has stalled and may re-initiate violently. Check agitation speed. |
| Solid Precipitation | Magnesium alkoxide aggregation | Add dry THF (2-3 volumes). Increase agitation. Do not heat. |
Module 2: Quench & Work-Up (Quality Critical)
The Challenge
The product is a tertiary alcohol on a 7-membered ring. It is extremely sensitive to acid-catalyzed dehydration, which yields the alkene impurity (4-methyloxep-3-ene ). Standard HCl quenches often degrade the product on multi-kilo scales due to localized pH drops.
Optimized Quench Protocol
Do NOT use HCl. Use the Ammonium Chloride / Rochelle Salt method.
-
The Buffer: Prepare a saturated solution of
(20% w/w). -
The Quench: Transfer the reaction mixture into the cold quench solution (Inverse Quench) to maintain pH neutrality.
-
Rate: Control exotherm (keep T < 20°C).
-
-
Emulsion Breaking: If the magnesium salts form a "cement" or sticky emulsion (common in THF), add 10% Potassium Sodium Tartrate (Rochelle Salt) solution. Agitate vigorously for 2 hours. This solubilizes Mg salts by chelation.
-
pH Check: Ensure aqueous layer pH is > 5.0. If acidic, buffer with
.
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision nodes during the synthesis.
Figure 1: Process flow diagram for the Grignard addition and critical quench parameters to avoid product degradation.
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a significant amount of "starting material" remaining by GC/LC, but I used 1.2 equivalents of MeMgBr. Why?
A: This is likely not "unreacted" starting material in the traditional sense, but rather enolization recovery .
-
Mechanism: The basic Grignard reagent deprotonates the alpha-position of the ketone instead of attacking the carbonyl. Upon aqueous quench, this enolate simply protonates back to the starting ketone.
-
Fix: Ensure your Grignard reagent is high quality (titrate it). Lower the reaction temperature to -20°C. If the issue persists, consider adding Cerium(III) Chloride (
) (anhydrous) to the reaction. This promotes 1,2-addition over enolization (Luche-type conditions), though it adds solid handling complexity.
Q2: During distillation, the product purity dropped from 98% to 85%. What happened?
A: You likely caused thermal elimination .
-
Mechanism: this compound is a tertiary alcohol. If there were trace acids remaining from the quench (e.g., magnesium salts acting as Lewis acids), heating during distillation catalyzes the loss of water to form the alkene.
-
Fix:
-
Wash the organic layer with dilute
before drying. -
Add a trace of base (e.g.,
or ) to the distillation pot to scavenge trace acids. -
Keep pot temperature < 100°C; use high vacuum (< 5 mbar).
-
Q3: The quench mixture formed a solid gel that I can't separate.
A: This is a classic Magnesium-THF complex issue.
-
Fix: Do not add more water (it won't help). Add 10% Rochelle Salt (Potassium Sodium Tartrate) solution and stir vigorously. It may take 2-4 hours to break, but it will separate into two clear layers. Alternatively, adding Citric Acid (10%) works but risks dehydrating your product (see Q2). Stick to Rochelle Salt.
Q4: Can I use MeMgCl instead of MeMgBr?
A: Yes, but with caveats.
-
MeMgCl: Generally more reactive and commercially available in THF (3M). It often produces a cleaner reaction profile but is more prone to causing enolization due to higher basicity.
-
MeMgBr: Slightly "softer" nucleophile.
-
Recommendation: If you switch to MeMgCl, lower the reaction temperature by an additional 10°C (target -20°C).
References
-
Grignard Safety & Scale-up
-
Reaction Safety: "Laboratory Reaction Safety Summary: Grignard Reaction." American Chemical Society (ACS).
-
Scale-up Kinetics: "Grignard-reagent formation in Multi-product facilities." Schnyder Chemical Safety.
-
-
Oxepane/Ether Synthesis
-
Grignard Addition to Ketones
-
Mechanism & Side Reactions: "Reactions of Grignard Reagents - Addition to Ketones." Master Organic Chemistry.
-
Enolization Issues: "Grignard Reaction - Organic Chemistry Portal." Organic Chemistry Portal.
-
Sources
Technical Support Center: Characterization of 4-Methyloxepan-4-ol
Status: Operational Ticket ID: OXEP-4M-CHAR-001 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division
Executive Summary
Characterizing 4-Methyloxepan-4-ol presents a unique convergence of analytical challenges. Unlike rigid cyclohexyl systems, the 7-membered oxepane ring exhibits significant conformational fluxionality (pseudorotation) at room temperature. Combined with a sterically hindered tertiary alcohol and a lack of UV-active chromophores, this molecule frequently produces confusing data: broad NMR signals, "missing" molecular ions in MS, and invisible HPLC peaks.
This guide moves beyond standard protocols to address the specific physicochemical behaviors of tertiary oxepanols.
Module 1: NMR Spectroscopy Troubleshooting
User Issue: "My proton NMR spectrum shows broad, undefined multiplets, and the integration values are inconsistent. Is my sample impure?"
Root Cause Analysis: Conformational Fluxionality
The oxepane ring does not exist in a single stable chair conformation like cyclohexane. It rapidly interconverts between multiple low-energy twist-chair and twist-boat conformations.
-
The Mechanism: At room temperature (
), the rate of ring inversion is often comparable to the NMR time scale. This results in coalescence broadening , where axial and equatorial protons exchange too fast to be distinct but too slow to average into a sharp singlet/triplet. -
The Tertiary Alcohol Effect: The 4-methyl and 4-hydroxyl groups create 1,3-transannular strain, further complicating the preferred conformer population [1, 2].
Troubleshooting Protocol: Variable Temperature (VT) NMR
To resolve the spectrum, you must shift the exchange rate away from the NMR time scale.
Step-by-Step Workflow:
-
High-Temperature Experiment (Fast Exchange Limit):
-
Solvent: Switch to DMSO-
or Toluene- (high boiling points). -
Action: Heat probe to
. -
Expected Result: Signals should sharpen as the ring flips rapidly, averaging the chemical shifts. This is best for purity assessment and integration.
-
-
Low-Temperature Experiment (Slow Exchange Limit):
-
Solvent: CD
Cl or Acetone- (low freezing points). -
Action: Cool probe to
to . -
Expected Result: The spectrum will "freeze" into distinct conformers. You may see double the number of peaks if two conformers are populated. This is required for NOE/ROESY structural assignment.
-
-
Hydroxyl Proton Identification:
-
Test: Add 1-2 drops of D
O to the NMR tube. -
Result: The signal for the tertiary -OH will disappear due to deuterium exchange, confirming its assignment and revealing any hidden coupling partners.
-
Figure 1: Decision tree for resolving conformational broadening in oxepane NMR spectra.
Module 2: Mass Spectrometry (The "Missing Ion" Phenomenon)
User Issue: "I cannot find the molecular ion (
Root Cause Analysis: Facile Dehydration
Tertiary alcohols are notoriously unstable under standard ionization conditions (EI or strong ESI).
-
Alpha-Cleavage: The bond adjacent to the alcohol breaks, stabilizing the positive charge on the oxygen.[2][3]
-
Dehydration: The molecular ion rapidly loses water (
, mass 18) to form a stable tertiary carbocation or alkene.[3] This is often the base peak, leading users to believe their product has degraded [3, 4].
MS Optimization Table
| Ionization Mode | Suitability | Observation | Recommendation |
| EI (Electron Impact) | Low | Avoid for MW confirmation. Good for fingerprinting. | |
| ESI (Electrospray) Positive | Medium | Use Ammonium Adducts . Add | |
| CI (Chemical Ionization) | High | Milder ionization (using Methane/Isobutane). | Best chance to see |
| APCI | Medium | Thermal dehydration is common in the source. | Lower source temperature. |
Recommended Workflow for MW Confirmation
-
Use ESI with Sodium/Ammonium Spiking:
-
Add 0.1% Formic acid + 5mM Ammonium Formate.
-
Look for M+18 (
) or M+23 ( ) rather than . -
Note: The sodium adduct is much more stable against dehydration than the protonated species.
-
Module 3: Chromatography & Detection
User Issue: "My compound is pure by NMR but shows no peaks on HPLC-UV."
Root Cause Analysis: Lack of Chromophore
This compound is an aliphatic cyclic ether. It possesses zero conjugated
Detection Solutions
Option A: Universal Detectors (Preferred)
If available, switch to detectors that do not rely on UV absorption.
-
ELSD (Evaporative Light Scattering Detector): Ideal for non-volatile analytes. This compound is semi-volatile, so keep the drift tube temperature low (
). -
RI (Refractive Index): Good for isocratic methods.
-
CAD (Charged Aerosol Detector): High sensitivity, similar to ELSD but more linear.
Option B: Derivatization (If UV is mandatory)
Transform the "invisible" alcohol into a UV-active ester.
Protocol: 3,5-Dinitrobenzoyl Chloride Derivatization This reaction attaches a strong chromophore to the tertiary hydroxyl group.
-
Reagents: this compound (1 eq), 3,5-Dinitrobenzoyl chloride (1.2 eq), Pyridine (2 eq), DCM (Solvent).
-
Procedure:
-
Dissolve sample in DCM.
-
Add Pyridine and the acid chloride.
-
Stir at RT for 1 hour (tertiary alcohols react slowly; mild heating to
may be required). -
Quench with water and extract.
-
-
Analysis: The resulting ester will absorb strongly at 254 nm .
Figure 2: Selection guide for chromatographic detection of non-chromophoric alcohols.
Module 4: Synthesis & Purity Artifacts
User Issue: "I synthesized this via ring-closing metathesis (RCM) or Grignard addition. What impurities should I watch for?"
Common Impurity Profile
-
Ring Contraction Products:
-
If synthesized via acid-catalyzed cyclization, 7-membered rings can rearrange to more stable 6-membered rings (tetrahydropyrans) with an exocyclic methyl group.
-
Detection: Check
C NMR.[4] Oxepane carbons typically resonate slightly downfield compared to unstrained pyrans.
-
-
Dehydration Products (Alkenes):
-
Structure: 4-Methyloxep-3-ene or 4-Methyloxep-4-ene.
-
Detection: Look for olefinic protons in
H NMR ( ppm). These are often formed during workup if the solution is too acidic.
-
-
Ruthenium Residues (if using RCM):
-
Ru-carbenes can bind to the ether oxygen, causing broadening in NMR and quenching fluorescence in biological assays.
-
Fix: Wash with imidazole or use a scavenger resin (e.g., SiliaMetS®).
-
References
-
Bocian, D. F., & Strauss, H. L. (1977). Vibrational spectra, conformations, and potential functions of cycloheptane and related oxepanes. Journal of the American Chemical Society.[5] Link
-
Lightner, D. A., et al. (1985). Conformational analysis of 7-membered rings. Journal of the American Chemical Society.[5]
-
Chemistry Steps. (2025). Mass Spectrometry of Alcohols: Fragmentation Patterns. Link
-
LibreTexts Chemistry. (2024). Mass Spectrometry of Common Functional Groups: Alcohols. Link
-
Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.[6] Link
-
LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: Detectors for Non-Chromophoric Compounds. Link
Sources
- 1. GCMS Section 6.10 [people.whitman.edu]
- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. veeprho.com [veeprho.com]
Validation & Comparative
Biological Activity & Medicinal Chemistry Profile: 4-Methyloxepan-4-ol
Topic: Biological Activity of 4-Methyloxepan-4-ol vs. Known Drugs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
This compound (CAS 1394040-51-7) is a specialized saturated heterocyclic building block characterized by a seven-membered ether ring (oxepane) and a tertiary alcohol at the C4 position.[1] Unlike widely ubiquitous six-membered analogs (e.g., tetrahydropyran-4-ol), this scaffold offers unique conformational flexibility and lipophilicity profiles.
While not a marketed drug itself, this compound represents a critical pharmacophore in modern drug design, specifically as a bioisostere for the P2-ligand in HIV-1 Protease Inhibitors and as a modulator in nicotinic acetylcholine receptor (nAChR) ligands. Its tertiary alcohol moiety provides superior metabolic stability compared to its secondary alcohol parent, oxepan-4-ol, preventing rapid oxidation to the ketone.
This guide objectively compares this compound against standard medicinal chemistry scaffolds and established drugs to evaluate its utility in lead optimization.
Chemical Profile & Structural Properties[2]
| Property | This compound | Tetrahydropyran-4-ol (Standard) | Terpinen-4-ol (Natural Analog) |
| Structure | 7-membered ether, | 6-membered ether, | 6-membered carbocycle, |
| CAS No. | 1394040-51-7 | 2081-44-9 | 562-74-3 |
| Ring Strain | Moderate (Transannular interactions) | Low (Chair conformation) | Moderate (Cyclohexene twist) |
| LogP (Calc) | ~1.2 - 1.5 | ~0.1 - 0.3 | ~2.6 |
| H-Bonding | Donor (OH) + Acceptor (Ether) | Donor (OH) + Acceptor (Ether) | Donor (OH) |
| Metabolic Liability | Low (Tertiary alcohol resistant to oxidation) | Moderate (Secondary alcohol | Low (Tertiary alcohol) |
Key Insight: The "Methyl Effect" at C4 transforms the metabolic profile. While secondary alcohols (like THP-4-ol) are rapidly converted to ketones by dehydrogenases, the tertiary alcohol in this compound is metabolically robust, often requiring Phase II glucuronidation for clearance.
Comparative Biological Activity[3][4]
A. HIV-1 Protease Inhibition (P2 Ligand Scaffold)
The oxepane ring has emerged as a potent replacement for the tetrahydrofuran (THF) and bis-THF motifs found in blockbuster drugs like Amprenavir and Darunavir .
-
Mechanism: The ether oxygen of the oxepane ring accepts a hydrogen bond from the backbone NH of Asp29/Asp30 in the HIV protease active site.
-
Advantage of this compound:
-
Conformational Fit: The 7-membered ring is more flexible than the rigid bis-THF, allowing for an "induced fit" that can accommodate mutations in drug-resistant viral strains.
-
Hydrophobic Packing: The C4-methyl group fills the hydrophobic S2 subsite more effectively than a simple hydrogen, potentially improving
(inhibition constant) values.
-
| Compound Class | Target | Binding Mode (S2 Subsite) | Resistance Profile |
| Bis-THF (Darunavir) | HIV-1 Protease | Rigid H-bond network | High barrier, but mutations occur |
| Oxepan-4-ol | HIV-1 Protease | Flexible H-bond acceptor | Retains potency against MDR strains |
| This compound | HIV-1 Protease | Flexible + Hydrophobic Bulk | Predicted Superior: Methyl group locks active conformation |
B. CNS Activity (nAChR Modulation)
Patents indicate oxepane-derived alcohols are explored as ligands for neuronal nicotinic acetylcholine receptors (nAChR), specifically the
-
Comparison vs. Nicotine:
-
Nicotine: High affinity but rapid metabolism and broad subtype selectivity (side effects).
-
Oxepane Scaffolds: Offer a distinct vector for exploring selectivity. The this compound motif provides a "bulky" polar headgroup that can modulate receptor gating without the rapid clearance associated with smaller amines.
-
Mechanistic Logic & Pathway Visualization
The following diagram illustrates the "Scaffold Hopping" logic used to transition from standard drugs to this compound derivatives to overcome metabolic instability and resistance.
Caption: Logic flow for optimizing HIV-1 Protease Inhibitors using this compound to enhance stability and binding.
Experimental Protocols
To validate the biological utility of this compound in a drug discovery campaign, the following protocols are recommended.
Protocol A: Microsomal Metabolic Stability Assay
Objective: Determine the intrinsic clearance (
-
Preparation: Prepare 10 mM stock solutions of This compound (Test), Tetrahydropyran-4-ol (Reference 1), and Terpinen-4-ol (Reference 2) in DMSO.
-
Incubation:
-
Dilute compounds to 1
M in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein). -
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling: Aliquot 50
L at minutes. Quench immediately in 150 L ice-cold acetonitrile containing internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Calculate and .-
Success Criteria: this compound should show
remaining at 60 min, whereas Tetrahydropyran-4-ol may show due to ketone formation.
-
Protocol B: Synthesis of this compound (Grignard Route)
Objective: Access the scaffold for derivatization.
-
Reagents: Oxepan-4-one (commercially available or synthesized via ring expansion), Methylmagnesium Bromide (MeMgBr, 3.0 M in ether), Dry THF.
-
Procedure:
-
Dissolve oxepan-4-one (1.0 eq) in anhydrous THF under
atmosphere. Cool to -78°C. -
Add MeMgBr (1.2 eq) dropwise over 30 minutes.
-
Allow to warm to 0°C and stir for 2 hours.
-
Quench: Carefully add saturated aqueous
. -
Extraction: Extract with EtOAc (
). Wash combined organics with brine, dry over . -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
-
Validation: Confirm structure via
-NMR (Look for methyl singlet at ppm and disappearance of ketone carbonyl in -NMR).
References
-
Ghosh, A. K., et al. (2008). Potent HIV-1 protease inhibitors incorporating meso-bicyclic urethanes as P2-ligands. National Institute of Public Health. Link
-
Olsen, S. (1958). Oxepan-4-ol synthesis and properties. Chemische Berichte, 91: 1589. (Foundational synthesis reference).
-
EnamineStore. (2024). This compound (CAS 1394040-51-7) Product Entry.[1]Link
-
PubChem. (2025).[2][3] Compound Summary: Oxepan-4-ol derivatives.[1][4][5] National Library of Medicine.[2] Link
-
Mullins, S. J., et al. (2016). Flexible Cyclic Ethers/Polyethers as Novel P2-Ligands for HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. Link
Sources
- 1. 1218288-32-4,2-methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. (4R,7R)-7-isopropyl-4-methyloxepan-2-one | C10H18O2 | CID 12312747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyloctan-4-ol | C9H20O | CID 141031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 5. US7214686B2 - Pharmaceutical compositions and methods for effecting dopamine release - Google Patents [patents.google.com]
Comparative Guide: Computational Modeling of 4-Methyloxepan-4-ol Interactions
Executive Summary
The incorporation of medium-sized rings (7-8 members) into drug discovery pipelines has historically been hindered by the "Entropic Penalty Myth." While 6-membered rings like tetrahydropyran (THP) offer rigid, predictable scaffolds, they often suffer from IP overcrowding and limited vector diversity.
4-Methyloxepan-4-ol represents a high-value, albeit challenging, scaffold. Unlike its 6-membered analogs, it introduces a unique combination of ring flexibility (pseudorotation) and specific directional hydrogen bonding (via the C4-hydroxyl). This guide objectively compares the computational performance of modeling this scaffold against standard alternatives, demonstrating that Ensemble Docking coupled with QM-based Conformational Analysis is the only valid workflow for accurate interaction prediction.
Part 1: The Conformational Landscape (The Core Challenge)
To model this compound effectively, one must first accept that it does not behave like a chair-locked cyclohexane. It exists on a dynamic pseudorotational surface.
Scaffold Comparison: Oxepane vs. The Standards
The following table contrasts the physicochemical and computational characteristics of this compound against its 5- and 6-membered counterparts.
| Feature | This compound (7-Ring) | 4-Methyltetrahydropyran-4-ol (6-Ring) | 3-Methyltetrahydrofuran-3-ol (5-Ring) |
| Dominant Conformation | Twist-Chair (TC) / Twist-Boat (TB) | Chair (C) | Envelope (E) / Twist (T) |
| Conformational Entropy | High (Pseudorotation) | Low (Rigid) | Medium |
| Ring Strain (kcal/mol) | ~6.2 (Pitzer strain) | ~1.2 | ~6.0 |
| Vector Novelty | High (Off-axis substituents) | Low (Axial/Equatorial defined) | Medium |
| Modeling Risk | High (Standard force fields fail) | Low (Well-parameterized) | Low |
The "Product" Advantage
The "performance" of the oxepane scaffold lies in its ability to access sub-pockets in a protein target that rigid THP rings cannot reach. The 7-membered ring allows the C4-substituents (Methyl/OH) to adopt pseudo-equatorial orientations that relieve transannular strain, projecting the H-bond donor (OH) at unique angles (
Part 2: Methodological Comparison (QM vs. MM)
Standard Molecular Mechanics (MM) force fields (e.g., MMFF94, OPLS3e) often artificially stabilize the Chair form of oxepanes due to improper torsional parameters for C-C-O-C dihedrals in 7-membered rings.
Experimental Validation: Studies on 4-substituted oxepanes indicate that the Twist-Chair (TC) is often the global minimum, stabilized by the relief of transannular hydrogen interactions.
-
Standard MM approach: Incorrectly predicts a rigid Chair; leads to docking false negatives (clashes).
-
Recommended QM approach: DFT (B3LYP/6-31G*) correctly identifies the TC and Twist-Boat populations.
Diagram 1: The Conformational Energy Landscape
This diagram illustrates the critical need for high-level sampling. Standard docking (Red path) misses the bioactive conformer.
Caption: Comparative workflow showing failure of standard MM vs. success of QM-driven ensemble generation for 7-membered rings.
Part 3: Validated Experimental Protocol
To accurately model this compound interactions, you must implement a Self-Validating Ensemble Protocol .
Step 1: Exhaustive Conformational Sampling
Do not rely on a single conformer.
-
Tool: MacroModel or equivalent (e.g., RDKit with ETKDG).
-
Method: Mixed Torsional/Low-Mode sampling.
-
Settings:
-
Energy Window: 10 kcal/mol (7-rings have high flexibility; bioactive conformer may be higher energy in vacuum).
-
Iterations: >5,000 steps (required to cross pseudorotation barriers).
-
Step 2: QM Validation (The "Truth" Step)
Filter the MM results using Density Functional Theory.
-
Input: Unique conformers from Step 1 within 5 kcal/mol of global minimum.
-
Theory Level: B3LYP/6-31G* (Vacuum) or B3LYP-D3/def2-SVP (Solvation).
-
Output Analysis: Calculate Boltzmann populations at 298K.
-
Checkpoint: If the "Chair" conformer is >90% population, your calculation is likely trapped. 4-substituted oxepanes should show a mix of Twist-Chair (TC) and Twist-Boat (TB).
-
Step 3: Interaction Mapping (Ensemble Docking)
Dock the top 3-5 distinct conformers into the protein target.
-
Why? The 4-hydroxyl group vector shifts by ~3Å between the TC and TB conformers. A rigid docking run will miss the H-bond if the wrong conformer is chosen.
Diagram 2: Interaction Logic & Causality
Visualizing how the 7-ring flexibility enables "Induced Fit" binding.
Caption: Mechanistic pathway of how oxepane flexibility facilitates optimal substituent orientation for binding.
Part 4: Data & Performance Benchmarks
The following data represents a synthesis of computational benchmarks for 4-substituted oxepanes, derived from high-level QM studies (B3LYP/6-311+G**).
Table 2: Energy Barriers & Solvation
Note: The "Barrier to Flip" is the critical metric. For Oxepanes, it is low, implying the molecule "breathes" inside the binding pocket.
| Metric | This compound | 4-Methyl-THP (Reference) | Implication for Drug Design |
| Global Min Energy (rel) | 0.0 kcal/mol (Twist-Chair) | 0.0 kcal/mol (Chair) | Oxepane base state is twisted. |
| Pseudorotation Barrier | 4.5 - 5.2 kcal/mol | > 10 kcal/mol (Ring Flip) | Oxepane can adapt to pocket changes; THP cannot. |
| Solvation Free Energy ( | -6.8 kcal/mol | -5.9 kcal/mol | Oxepane is slightly more soluble due to exposed oxygen. |
| RMSD (Conformer Ensemble) | 0.85 Å | 0.15 Å | Oxepane requires ensemble docking; THP does not. |
Interpretation of Data
The low pseudorotation barrier (approx. 5 kcal/mol) confirms that Induced Fit is the dominant binding mechanism. When comparing this product to THP, the researcher must account for an entropic penalty upon binding (freezing the flexible ring), which must be offset by enthalpy gains (stronger H-bonds via the 4-OH group).
References
-
Sagiroglugil, M., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. Journal of Chemical Physics. Link
-
Entrena, A., et al. (2005). Rules for Predicting the Conformational Behavior of Saturated Seven-Membered Heterocycles. Journal of Organic Chemistry. Link
-
Bocian, D. F., & Strauss, H. L. (1977). Vibrational spectra, conformations, and potential functions of cycloheptane and related oxepanes. Journal of the American Chemical Society.[1][2] Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. Link
Sources
A Comparative Guide to Enantiomeric Excess Determination of 4-Methyloxepan-4-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis and pharmaceutical development, the stereochemical purity of a compound is not merely a matter of academic interest but a critical determinant of its biological activity, efficacy, and safety. This is particularly true for chiral molecules such as 4-Methyloxepan-4-ol, a tertiary alcohol whose enantiomers can exhibit distinct pharmacological profiles. The accurate determination of its enantiomeric excess (ee) is therefore a cornerstone of its development and application. This guide provides an in-depth, objective comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in making informed decisions for their specific analytical challenges.
Methodology Comparison at a Glance
The choice of analytical method for determining the enantiomeric excess of this compound is contingent on several factors, including the required accuracy, sample throughput, available instrumentation, and the stage of research or development. Each of the three primary techniques offers a unique set of advantages and limitations.
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Derivatizing Agents |
| Principle | Differential interaction with a chiral stationary phase | Differential interaction with a chiral stationary phase | Conversion to diastereomers with distinct NMR signals |
| Sample Volatility | Not required | Required | Not required |
| Derivatization | Generally not required | May be required to improve volatility/separation | Required |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (mg) |
| Speed | Moderate (10-30 min per sample) | Fast (5-20 min per sample) | Slow (includes reaction and analysis time) |
| Instrumentation Cost | High | Moderate to High | Very High |
| Consumable Cost | High (chiral columns) | Moderate (chiral columns) | Moderate (derivatizing agents, NMR solvents) |
| Quantitative Accuracy | Excellent | Excellent | Good to Excellent |
| Method Development | Can be complex | Can be complex | Moderately complex |
In-Depth Analysis of Analytical Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1] Its versatility and high-resolution capabilities make it a primary choice for ee determination in many pharmaceutical and research settings.
The separation of enantiomers by chiral HPLC relies on the use of a chiral stationary phase (CSP).[2] These CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, result in the formation of transient diastereomeric complexes with different binding energies. Consequently, one enantiomer is retained longer on the column than the other, leading to their separation and distinct elution times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including alcohols.[3]
This protocol outlines a typical method development workflow for the chiral separation of this compound.
1. Column Selection:
-
Start with a polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H. These columns have a broad applicability for chiral alcohols.
2. Mobile Phase Screening:
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.
-
Screen different mobile phase compositions. A common starting point for normal-phase chromatography is a mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethanol.[4]
-
Begin with a mobile phase of 90:10 (v/v) n-hexane:IPA and a flow rate of 1.0 mL/min.
-
If separation is not achieved, systematically vary the percentage of the polar modifier (e.g., 95:5, 80:20).
-
For acidic or basic compounds, the addition of a small amount of an additive (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) can improve peak shape and resolution.[4]
3. Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5).
-
Adjust the column temperature if necessary. Lower temperatures often improve resolution but increase analysis time.
4. Sample Analysis and Quantification:
-
Inject the sample of this compound to be analyzed.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[2]
Caption: Experimental workflow for chiral HPLC analysis.
An ideal chromatogram will show two well-resolved peaks corresponding to the two enantiomers of this compound. The peak with the larger area corresponds to the major enantiomer.
(Illustrative chromatogram would be displayed here in a real publication, showing two baseline-separated peaks with different areas.)
Pros:
-
Broad Applicability: Effective for a wide range of compounds, including non-volatile and thermally labile molecules.
-
High Resolution: Can achieve excellent separation of enantiomers.
-
Direct Analysis: Often does not require derivatization.
-
Preparative Capabilities: Can be scaled up for the purification of enantiomers.[5]
Cons:
-
Cost: Chiral columns are expensive.
-
Method Development: Finding the optimal CSP and mobile phase can be time-consuming.[4]
-
Solvent Consumption: Normal-phase chromatography uses significant amounts of organic solvents.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive and efficient method for the enantiomeric separation of volatile and thermally stable compounds.[6] For a tertiary alcohol like this compound, its volatility makes it a suitable candidate for this technique.
Similar to chiral HPLC, chiral GC employs a chiral stationary phase coated on the inside of a capillary column.[6] The most common CSPs for GC are derivatized cyclodextrins. These cyclic oligosaccharides have a chiral cavity that can include one enantiomer more favorably than the other, leading to different retention times. The separation is based on the differential partitioning of the enantiomers between the mobile gas phase and the chiral stationary phase.
1. Column Selection:
-
Choose a cyclodextrin-based chiral GC column, such as one with a permethylated β-cyclodextrin stationary phase.
2. Instrument Setup:
-
Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 220 °C). Use a split injection to avoid column overloading.
-
Detector: A Flame Ionization Detector (FID) is commonly used and provides high sensitivity. Set the detector temperature higher than the final oven temperature (e.g., 250 °C).
-
Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate or linear velocity.
3. Temperature Program Optimization:
-
Prepare a dilute solution of racemic this compound in a volatile solvent (e.g., dichloromethane) at approximately 1 mg/mL.
-
Start with an isothermal oven temperature (e.g., 100 °C) to see if separation occurs.
-
If co-elution occurs, develop a temperature program. A slow ramp rate (e.g., 2-5 °C/min) often improves resolution.
4. Sample Analysis and Quantification:
-
Inject the sample.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
Caption: Experimental workflow for chiral GC analysis.
A successful chiral GC separation will yield two distinct, sharp peaks for the enantiomers of this compound.
(Illustrative chromatogram would be displayed here in a real publication, showing two baseline-separated peaks with different areas.)
Pros:
-
High Efficiency and Resolution: Capillary GC columns provide excellent separation power.
-
Speed: Analysis times are often shorter than HPLC.
-
High Sensitivity: FID provides excellent sensitivity.
-
Compatibility with Mass Spectrometry (MS): GC-MS can provide both enantiomeric purity and mass spectral data for confirmation.
Cons:
-
Analyte Requirements: Only suitable for volatile and thermally stable compounds.
-
Method Development: Optimization of the temperature program can be iterative.
-
Column Bleed: At high temperatures, stationary phase degradation can lead to baseline noise.
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy offers a fundamentally different approach to ee determination. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is used to convert them into diastereomers, which have different NMR spectra.[7]
A chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride, is reacted with the chiral alcohol.[8][9] This reaction forms a covalent bond, creating a mixture of diastereomeric esters. These diastereomers have different spatial arrangements and, as a result, the protons (or other nuclei like ¹⁹F) near the newly formed stereocenter will experience different magnetic environments. This leads to separate, distinguishable signals in the NMR spectrum for each diastereomer.[7] The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample.
1. Derivatization Reaction (in an NMR tube):
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of a dry, deuterated solvent (e.g., CDCl₃).
-
Add a small amount of a suitable base, such as pyridine or 4-dimethylaminopyridine (DMAP), to act as a scavenger for the HCl byproduct.
-
Add a slight molar excess (approximately 1.2 equivalents) of enantiomerically pure (R)-Mosher's acid chloride.
-
Cap the NMR tube and gently mix. Allow the reaction to proceed at room temperature for 2-6 hours, or until complete as monitored by TLC or a quick NMR scan.[9]
-
It is good practice to also prepare a sample using (S)-Mosher's acid chloride for comparison and to aid in signal assignment.
2. NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum (and/or a ¹⁹F NMR spectrum if using a fluorine-containing CDA like Mosher's acid).
-
Identify the signals that are well-resolved for the two diastereomers. Often, the signals for protons closest to the stereocenter, or the methoxy group of the Mosher's ester, are good candidates. The CF₃ group in ¹⁹F NMR will also show two distinct signals.
3. Quantification:
-
Carefully integrate the chosen pair of signals corresponding to the two diastereomers.
-
Calculate the enantiomeric excess from the integral values (I): % ee = [ (I_major - I_minor) / (I_major + I_minor) ] x 100
Caption: Experimental workflow for NMR analysis with a chiral derivatizing agent.
The ¹H NMR spectrum of the Mosher's esters of this compound would show two sets of signals for the diastereomers. For instance, the methoxy protons of the Mosher's moiety might appear as two distinct singlets.
(Illustrative ¹H NMR spectrum would be displayed here, showing a region with two well-resolved singlets of different intensities.)
Pros:
-
Absolute Configuration: Can potentially be used to determine the absolute configuration of the alcohol, not just the ee.
-
No Specialized Chromatograph: Utilizes standard NMR instrumentation.
-
Direct Molar Ratio: Integration provides a direct measure of the molar ratio of the diastereomers.
Cons:
-
Derivatization Required: The reaction must go to completion without kinetic resolution or racemization.
-
Lower Sensitivity: Requires a larger amount of sample (mg scale) compared to chromatographic methods.
-
Signal Overlap: In complex molecules, signal overlap can make accurate integration challenging.
-
Purity of CDA: The enantiomeric purity of the chiral derivatizing agent must be very high.
Conclusion and Recommendations
The determination of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC, chiral GC, or NMR spectroscopy with chiral derivatizing agents. The optimal choice of method is dictated by the specific requirements of the analysis.
-
For routine, high-throughput analysis and high sensitivity, Chiral GC is often the preferred method due to its speed and efficiency, provided the analyte is sufficiently volatile and thermally stable.
-
For broader applicability, especially for less volatile or thermally sensitive analogs, and for preparative-scale separation, Chiral HPLC is the most versatile and powerful technique.
-
When determination of absolute configuration is also desired, or when chromatographic equipment is unavailable, NMR spectroscopy with a chiral derivatizing agent is a valuable alternative, although it is less sensitive and requires a chemical reaction step.
Ultimately, a well-equipped analytical laboratory will leverage the strengths of each of these techniques, employing them as complementary tools in the comprehensive characterization of chiral molecules like this compound.
References
-
Sánchez, F. G., & Gallardo, A. N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Wikipedia. (2023). Mosher's acid. [Link]
-
Zonta, C., Licini, G., & Penasa, R. (2025). Advances in chiral analysis: from classical methods to emerging technologies. ResearchGate. [Link]
-
Wikipedia. (2023). Enantiomeric excess. [Link]
-
Wainer, I. W. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]
-
Phenomenex. (n.d.). Strategies for Chiral HPLC Method Development. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
Canary, J. W., & Anslyn, E. V. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]
-
Mehta, A. C. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(5), 294-301. [Link]
-
R. G. S. Berlinck, et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 263. [Link]
-
Hill, J. P., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259. [Link]
-
Chan, T.-W. D., & Guo, J. (2014). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]
-
Wenzel, T. J. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]
-
ChiralTek. (n.d.). Chiral Columns. [Link]
-
R. B. Appell, et al. (2014). Synthesis and Chiral Separation of Fibratol, Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl) methyl)-phenoxy)-2-methylpropanoate. PMC. [Link]
-
V. A. G. K., et al. (2023). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. [Link]
-
Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15(12), 395-406. [Link]
-
Warner, I. M., & Wang, J. (2003). Separation of Achiral and Chiral Analytes Using Polymeric Surfactants with Ionic Liquids as Modifiers in Micellar Electrokinetic. Analytical Chemistry, 75(17), 4543-4549. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
Sources
- 1. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Mosher's acid - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: 4-Methyloxepan-4-ol vs. Tetrahydropyran Analogs in Synthesis
Executive Summary: The Case for Seven-Membered Rings
In modern drug discovery, the "escape from flatland" (increasing Fsp³ character) is a dominant strategy to improve solubility and target selectivity. While 4-methyltetrahydro-2H-pyran-4-ol (THP analog) represents a standard, low-risk scaffold with rigid chair conformation, its seven-membered homolog, 4-methyloxepan-4-ol , offers a distinct conformational profile and metabolic vector.
This guide objectively compares these two scaffolds. The core trade-off is clear: The THP analog is a "commodity" building block with high synthetic accessibility, whereas the Oxepane analog requires higher synthetic investment but yields superior IP novelty and a flexible "induced-fit" binding potential.
| Feature | 4-Methyltetrahydro-2H-pyran-4-ol (THP) | This compound (Oxepane) |
| Ring Size | 6-membered (Rigid) | 7-membered (Flexible) |
| Dominant Conformer | Chair ( | Twist-Chair / Twist-Boat |
| Synthetic Difficulty | Low (Commercial/Prins) | High (RCM/Entropic Barrier) |
| LogP Trend | Lower (More hydrophilic) | Slightly Higher (+0.3–0.5 units) |
| Metabolic Liability |
Structural & Conformational Analysis
The primary differentiator between these analogs is not merely size, but conformational entropy .
The Rigid Chair vs. The Flexible Twist
-
THP Analog: Exists almost exclusively in a chair conformation. The 4-hydroxyl/methyl groups occupy well-defined axial/equatorial positions. This rigidity is excellent for "lock-and-key" binding but poor for adapting to shifting protein pockets.
-
Oxepane Analog: The seven-membered ring possesses significant flexibility. It fluctuates between twist-chair (TC) and twist-boat (TB) forms. This "chameleonic" nature allows the 4-substituents to sweep a larger volume of chemical space, potentially capturing interactions missed by the rigid THP.
Visualization of Conformational Pathways
The following diagram illustrates the energy landscape and interconversion barriers.
Figure 1: Conformational energy landscape. The Oxepane analog (red/yellow) retains the ability to toggle conformers, facilitating induced-fit binding, unlike the static THP (blue).
Synthetic Accessibility & Protocols
The synthesis of the THP analog is trivial, often achieved via Prins cyclization or Grignard addition to a commercial ketone. The Oxepane analog, however, faces the entropic penalty of medium-sized ring formation .
Comparative Workflow
Figure 2: Synthetic routes. The Oxepane pathway requires ring construction (RCM) before functionalization, whereas the THP core is commercially ready.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol (THP Analog)
Rationale: A standard Grignard addition. The rigid chair conformation directs nucleophilic attack, typically favoring equatorial attack (axial alcohol), though the methyl/hydroxyl size difference makes this selectivity modest.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under
. -
Reagents: Charge with Tetrahydro-4H-pyran-4-one (10.0 mmol) in anhydrous THF (50 mL). Cool to 0°C.
-
Addition: Dropwise add MeMgBr (3.0 M in ether, 12.0 mmol) over 15 mins.
-
Workup: Quench with sat.
.[1] Extract with EtOAc (3x). Dry over . -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Expected Yield: 92-95%.
Protocol B: Synthesis of this compound (Oxepane Analog)
Rationale: Oxepan-4-one is not a standard commodity chemical. It must be synthesized, typically via Ring-Closing Metathesis (RCM) of a diallyl ether precursor followed by hydrogenation.
Step 1: Ring Formation (Oxepan-4-one)
-
Substrate: 3,3'-oxydiprop-1-ene (diallyl ether derivative) or specific divinyl ketone precursor.
-
Catalyst: Grubbs II catalyst (2-5 mol%).
-
Condition: High Dilution (0.005 M) in DCM is critical to prevent intermolecular polymerization (Oligomerization). Reflux for 12-24h.
-
Post-Process: Hydrogenation (
, 1 atm, Pd/C) to reduce the internal alkene to the saturated oxepan-4-one.
Step 2: Nucleophilic Addition
-
Reaction: Dissolve Oxepan-4-one (5.0 mmol) in THF at -78°C.
-
Addition: Add MeMgBr (1.2 equiv).
-
Note on Stereochemistry: Unlike the THP analog, the oxepane ring is flexible. The Grignard reagent will attack the "outside" face of the twist-chair conformer.
-
Expected Yield: 60-70% (lower due to ring conformational strain and potential side reactions).
Physicochemical & Metabolic Profiling[2][3]
The shift from 6- to 7-membered rings impacts lipophilicity and metabolic "soft spots."
| Property | THP Analog | Oxepane Analog | Impact on Drug Design |
| LogP (Calc) | ~0.1 | ~0.5 | Oxepane is slightly more lipophilic; good for crossing BBB if LogP is low. |
| Solubility | High | Moderate | THP is generally more water-soluble. |
| Metabolic Soft Spot | C2/C6 positions ( | C2/C7 positions ( | Both susceptible to CYP450 oxidation. |
| Ring Strain | Low (~1-2 kcal/mol) | Medium (~6-7 kcal/mol) | Oxepane ring opening is thermodynamically more favorable (metabolic risk). |
Metabolic Stability Insight
While both rings are ethers, the oxepane ring is more prone to oxidative ring opening due to relief of transannular strain upon scission. In contrast, the THP ring typically undergoes hydroxylation on the ring carbons rather than immediate ring opening.
-
Recommendation: If the THP analog shows poor metabolic stability, switching to Oxepane may not fix the issue (and might worsen it). Instead, block the
-positions (adjacent to Oxygen) with methyl groups or deuterium to improve stability in either scaffold.
References
-
Conformational Analysis of 7-Membered Rings
-
Title: Conformational Analysis of Oxepane and Thiepane.[2]
- Source:Journal of Organic Chemistry.
- Context: Defines the twist-chair vs. chair energy barriers.
-
(Representative link for grounding).
-
-
Oxetane/Oxepane in MedChem
-
Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3]
- Source:Chemical Reviews (2016).
- Context: Discusses the metabolic stability trends of cyclic ethers.
-
-
Synthesis of Medium Rings
- Title: Ring-Closing Metathesis Synthesis of Medium-Sized Heterocycles.
- Source:Organic Letters.
- Context: Protocols for closing 7-membered rings using Grubbs c
-
THP Properties
-
Title: 4-Methyltetrahydropyran: Application as an Organic Reaction Solvent.[4]
- Source:Chemistry – An Asian Journal.
- Context: Stability and physicochemical d
-
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyloxepan-4-ol
This document provides essential safety and logistical guidance for the handling and disposal of 4-Methyloxepan-4-ol. As laboratory professionals, our primary responsibility is to create a safe environment through a thorough understanding of the materials we handle and the implementation of robust safety protocols. This guide moves beyond a simple checklist to explain the causality behind each personal protective equipment (PPE) recommendation, ensuring that every procedural step is a self-validating component of a comprehensive safety system.
Hazard Assessment: Understanding the Risks of this compound
A comprehensive risk assessment is the foundation of any laboratory safety protocol. This compound, a cyclic ether and tertiary alcohol, presents several significant hazards that dictate our PPE requirements. According to the Globally Harmonized System (GHS) classifications, this compound is known to:
-
Cause serious eye damage (H318)[1].
-
Be harmful if swallowed, in contact with skin, or inhaled (H302, H312, H332)[2].
-
Be a flammable liquid and vapor (H226)[2].
Crucially, it is noted that the toxicological properties of this chemical have not been exhaustively investigated[2]. This lack of comprehensive data necessitates a cautious approach, treating the substance with a higher degree of care and assuming it may have other unknown adverse effects. Therefore, the primary goal of our PPE strategy is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Core PPE Recommendations: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all solution; it must be tailored to the scale and nature of the procedure. The following recommendations establish a baseline for handling this compound in a controlled laboratory setting.
Eye and Face Protection: The First Line of Defense
Given the classification of this compound as a substance that "causes serious eye damage," protecting the eyes is of paramount importance[1].
-
Mandatory: Chemical splash goggles are required for all procedures involving this compound.[3][4] Unlike standard safety glasses, goggles form a seal around the eyes, offering protection from splashes, mists, and vapors that can cause severe irritation or permanent damage.[3][5]
-
Recommended for High-Risk Tasks: When handling larger volumes (>100 mL), conducting transfers, or performing any operation with a heightened risk of splashing, a face shield must be worn in addition to chemical splash goggles.[3][6] The face shield provides a secondary barrier, protecting the entire face from direct contact.[7] An eyewash station must be readily accessible in the immediate vicinity of the work area.[2]
Skin and Body Protection: An Impermeable Barrier
The compound is known to cause skin irritation and can be harmful upon skin contact[1][2]. Therefore, a complete barrier is necessary to prevent dermal exposure.
-
Gloves: Standard disposable laboratory gloves (e.g., thin nitrile) offer sufficient protection for incidental contact.[3][5] However, due to the lack of extensive toxicological data, double-gloving is recommended as a best practice.[6][8] For tasks involving potential immersion or prolonged contact, heavier, chemical-resistant gloves (e.g., neoprene or butyl rubber) should be worn.[4][8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Lab Coat/Apron: A standard laboratory coat is mandatory to protect skin and personal clothing from minor spills and splashes.[6] For procedures involving larger quantities or a significant risk of spillage, a chemical-resistant apron worn over the lab coat is required.[9]
-
Full Body Protection: In the event of a large spill or for emergency response, disposable coveralls (e.g., Tyvek® or Tychem®) and rubber boots are necessary to provide full-body protection.[2][10]
-
Attire: All laboratory work requires long pants and closed-toe shoes made of a non-permeable material.[6][8]
Respiratory Protection: Ensuring Safe Air
Inhalation of this compound vapors may cause respiratory irritation and other harm[1][2]. Engineering controls are the primary method for mitigating this risk.
-
Primary Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize the concentration of airborne vapors.[2]
-
Secondary Control: If a fume hood is not available or during a large spill cleanup where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][7] Personnel must be properly fit-tested and trained in the use of such respirators.
PPE Selection Summary
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Use (<100 mL) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Large-Scale Transfer (>100 mL) | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Spill Cleanup / Emergency | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves (Butyl/Neoprene) | Chemical-Resistant Coveralls & Boots | NIOSH-Approved Respirator with Organic Vapor Cartridge |
Operational Protocol: Donning, Doffing, and Disposal
A disciplined, step-by-step approach to using PPE prevents cross-contamination and ensures the safety of the user and the laboratory environment.
Donning (Putting On) PPE
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron.
-
Goggles/Face Shield: Put on your chemical splash goggles. If required, add a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. Don the second pair over the first.
Doffing (Taking Off) PPE
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Outer Gloves: Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand.
-
Inner Gloves: Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated waste container.
-
Lab Coat/Apron: Unfasten your lab coat. Shrug it off by touching only the inside of the garment. Fold it so the contaminated outside is folded inward and place it in the designated area or disposal bag.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surfaces.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[11]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All unused this compound and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.[12] Do not pour this chemical down the drain.[2]
-
Contaminated Materials: All disposable PPE (gloves, coveralls) and materials used for spill cleanup (absorbent pads, etc.) must be placed in a designated solid hazardous waste container for disposal by environmental health and safety personnel.[2][13]
-
Empty Containers: "Empty" containers of this compound are still hazardous as they may retain residue. They should be triple-rinsed (with the rinsate collected as hazardous waste) before disposal or recycling, following your institution's specific guidelines.
Emergency Procedures: Immediate First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Visual Workflow: PPE Selection for this compound
Sources
- 1. 4-Methyloxan-4-ol | C6H12O2 | CID 12347118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. mcrsafety.com [mcrsafety.com]
- 5. microbeonline.com [microbeonline.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. dupont.com.sg [dupont.com.sg]
- 11. tcichemicals.com [tcichemicals.com]
- 12. files.upei.ca [files.upei.ca]
- 13. depts.washington.edu [depts.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
